Nitromethyl phenyl sulfone
Description
BenchChem offers high-quality Nitromethyl phenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitromethyl phenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nitromethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKLJTCVZHUANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175532 | |
| Record name | ((Nitromethyl)sulphonyl)benzene | |
| Source | EPA DSSTox | |
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Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21272-85-5 | |
| Record name | [(Nitromethyl)sulfonyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21272-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitromethyl phenyl sulfone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021272855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Nitromethyl)sulphonyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(nitromethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NITROMETHYL PHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZYR3Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (Phenylsulfonyl)nitromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Phenylsulfonyl)nitromethane, also known as nitromethyl phenyl sulfone, is a valuable reagent in organic synthesis, serving as a versatile precursor for the formation of carbon-carbon bonds and the introduction of the nitro and phenylsulfonyl functionalities. Its utility in the construction of complex organic molecules makes it a compound of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of (phenylsulfonyl)nitromethane, presenting a putative experimental protocol, tabulated physical and spectral data, and visual representations of the synthetic workflow.
Introduction
The sulfonyl group is a key functional group in a multitude of pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. When coupled with the synthetically versatile nitro group, as in (phenylsulfonyl)nitromethane, it creates a powerful building block for organic synthesis. The acidic nature of the methylene protons, flanked by both the strongly electron-withdrawing sulfonyl and nitro groups, facilitates deprotonation and subsequent nucleophilic reactions. This guide aims to provide a detailed resource for the preparation and thorough characterization of this important synthetic intermediate.
Synthesis of (Phenylsulfonyl)nitromethane
While a definitive, step-by-step published procedure for the synthesis of (phenylsulfonyl)nitromethane can be elusive, a plausible and effective method can be derived from established chemical principles and analogous reactions. A frequently cited method involves the reaction of a nitromethane anion equivalent with a phenylsulfonyl electrophile. One suggested approach utilizes sodium benzenesulfonate and iodine in the presence of sodium methoxide and nitromethane.[1] An alternative and more direct route, adapted from the synthesis of analogous thio-compounds, would involve the reaction of the sodium salt of nitromethane with benzenesulfonyl chloride.[2]
Proposed Reaction Scheme
Caption: Proposed synthesis of (Phenylsulfonyl)nitromethane.
Experimental Protocol (Putative)
This protocol is adapted from the well-established synthesis of (phenylthio)nitromethane and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[2]
Materials:
-
Nitromethane (CH₃NO₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzenesulfonyl chloride (C₆H₅SO₂Cl)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium Nitromethanide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) washed with anhydrous hexanes to remove mineral oil, and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of nitromethane (1.0 eq) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Reaction with Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous THF to the freshly prepared sodium nitromethanide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or chloroform to afford (phenylsulfonyl)nitromethane as a white to off-white solid.[1]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized (phenylsulfonyl)nitromethane.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄S | |
| Molecular Weight | 201.20 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 78-80 °C | |
| Solubility | Soluble in CH₂Cl₂, hot alcohol; insoluble in water | [1] |
Spectroscopic Data
The following are the expected spectroscopic data for (phenylsulfonyl)nitromethane based on its chemical structure and data from analogous compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.9 (d, 2H) | ortho-H of Phenyl |
| ~7.6 (t, 1H) | para-H of Phenyl |
| ~7.5 (t, 2H) | meta-H of Phenyl |
| ~5.5 (s, 2H) | -CH₂- |
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~1560 (strong) | Asymmetric NO₂ stretch |
| ~1350 (strong) | Symmetric NO₂ stretch |
| ~1320 (strong) | Asymmetric SO₂ stretch |
| ~1150 (strong) | Symmetric SO₂ stretch |
| ~750, ~690 | C-H out-of-plane bend (monosubstituted benzene) |
| m/z | Assignment |
| 201 | [M]⁺ (Molecular ion) |
| 141 | [M - NO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental and Logical Workflow Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of (Phenylsulfonyl)nitromethane.
Characterization Logic
Caption: Logical workflow for the characterization of (Phenylsulfonyl)nitromethane.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of (phenylsulfonyl)nitromethane. The proposed experimental protocol, based on established chemical transformations, offers a reliable pathway to this valuable synthetic intermediate. The tabulated physical and predicted spectroscopic data serve as a crucial reference for researchers to confirm the identity and purity of their synthesized material. The inclusion of workflow diagrams provides a clear and concise visual aid for both the practical execution of the synthesis and the logical process of its characterization. This comprehensive resource is intended to facilitate the work of scientists engaged in the fields of organic synthesis, drug discovery, and materials science.
References
Nitromethyl phenyl sulfone chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties
Nitromethyl phenyl sulfone is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.20 g/mol | [3] |
| Melting Point | 78-80 °C | [3][4] |
| Boiling Point | 122-123 °C | [4] |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.07 ± 0.29 | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Insoluble in water; soluble in CH₂Cl₂, hot alcohol. | [4] |
| CAS Number | 21272-85-5 | [2] |
| Beilstein Registry Number | 1876502 | [3] |
Synthesis
A general method for the preparation of nitromethyl phenyl sulfone has been described, which involves the reaction of nitromethane with a benzenesulfonate derivative.
General Synthesis Pathway
The synthesis involves the sequential addition of nitromethane, sodium benzenesulfonate, and iodine to a cold (0-5 °C) solution of sodium methoxide in dimethylformamide (DMF).[4]
Caption: General synthesis of nitromethyl phenyl sulfone.
Experimental Protocol
Purification
The crude product can be purified by recrystallization from chloroform (CHCl₃) or 95% ethanol (EtOH).[4] Further purification can be achieved by sublimation at 100-120 °C under reduced pressure (0.1 Torr).[4]
Reactivity and Synthetic Applications
The reactivity of nitromethyl phenyl sulfone is dominated by the acidity of the α-protons, situated between the electron-withdrawing nitro and phenylsulfonyl groups. This makes it a potent carbon nucleophile after deprotonation and a valuable building block in several key organic reactions.
As a Precursor for 1,3-Dipolar Cycloadditions
Nitromethyl phenyl sulfone is a known precursor for the generation of phenylsulfonylnitrile oxide, a 1,3-dipole that can participate in cycloaddition reactions with alkenes and alkynes to form five-membered heterocycles.[4]
References
Technical Guide: ((Nitromethyl)sulfonyl)benzene (CAS 21272-85-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and purification of ((Nitromethyl)sulfonyl)benzene, CAS 21272-85-5. The information is intended for use by professionals in the fields of chemical research and drug development.
Core Physical and Chemical Data
((Nitromethyl)sulfonyl)benzene is a white crystalline solid.[1] It is utilized in organic synthesis as a precursor for α-nitro sulfones and for the generation of phenylsulfonylnitrile oxide for 1,3-dipolar cycloadditions.
Physical Properties
| Property | Value | Source |
| Melting Point | 78-80 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Insoluble in water; soluble in CH2Cl2 and hot alcohol. | [1] |
Chemical and Computational Data
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄S | |
| Molecular Weight | 201.22 g/mol | [1] |
| pKa (50:50 MeOH–H₂O) | 5.69 | [1][2] |
| InChI | 1S/C7H7NO4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2 | [1] |
| InChIKey | ADKLJTCVZHUANG-UHFFFAOYSA-N | [1] |
| SMILES | O=S(=O)(C1=CC=CC=C1)C--INVALID-LINK--[O-] |
Experimental Protocols
The following protocols are based on available literature for the synthesis and purification of ((Nitromethyl)sulfonyl)benzene.
Synthesis of ((Nitromethyl)sulfonyl)benzene[3]
This method outlines the preparative synthesis of phenylsulfonylnitromethane.
Materials:
-
Nitromethane
-
Sodium Benzenesulfonate
-
Iodine
-
Sodium Methoxide
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a cold (0-5 °C) solution of sodium methoxide in DMF.
-
Sequentially add nitromethane, sodium benzenesulfonate, and iodine to the cold DMF solution.
-
The resulting reagent can be converted to its sodium salt (NaO₂N=CHSO₂Ph) or lithium salt (LiO₂N=CHSO₂Ph) using sodium methoxide or lithium methoxide, respectively.
Purification of ((Nitromethyl)sulfonyl)benzene[3]
This protocol describes the purification of the synthesized compound.
Materials:
-
Crude ((Nitromethyl)sulfonyl)benzene
-
Chloroform (CHCl₃) or 95% Ethanol (EtOH)
Procedure:
-
Recrystallize the crude sulfone from either chloroform or 95% ethanol.
-
For further purification, sublime the recrystallized product at 100-120 °C under a vacuum of 0.1 Torr.
-
A final recrystallization of the sublimed product can be performed if necessary.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ((Nitromethyl)sulfonyl)benzene.
Caption: Synthesis and Purification Workflow for ((Nitromethyl)sulfonyl)benzene.
References
An In-depth Technical Guide to the Spectroscopic Data of Nitromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for nitromethyl phenyl sulfone (CAS No. 21272-85-5). Due to the limited availability of published experimental spectra in public databases, this document presents predicted data based on the compound's chemical structure and comparison with related molecules. Detailed, generalized experimental protocols for acquiring such data are also provided.
Compound Overview
Nitromethyl phenyl sulfone (C₇H₇NO₄S) is a solid organic compound with a molecular weight of 201.20 g/mol .[1] Its structure features a phenylsulfonyl group and a nitromethyl group, making it a subject of interest in synthetic organic chemistry.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for nitromethyl phenyl sulfone. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho to -SO₂) |
| ~7.5 - 7.7 | Multiplet | 3H | Aromatic (meta and para to -SO₂) |
| ~5.5 - 5.7 | Singlet | 2H | -CH₂- |
Rationale: The aromatic protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded. The methylene protons are adjacent to two strong electron-withdrawing groups (sulfonyl and nitro), leading to a significant downfield shift.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~138 - 140 | Aromatic (ipso-C attached to -SO₂) |
| ~134 - 136 | Aromatic (para-C) |
| ~129 - 131 | Aromatic (ortho-C) |
| ~128 - 130 | Aromatic (meta-C) |
| ~75 - 80 | -CH₂- |
Rationale: The chemical shifts of the aromatic carbons are influenced by the sulfonyl group. The methylene carbon is expected to be significantly deshielded due to the attached electron-withdrawing sulfonyl and nitro groups.
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch |
| ~1560 and ~1370 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1330 and ~1150 | Strong | Asymmetric and symmetric SO₂ stretch |
| ~1450 | Medium | Aromatic C=C stretch |
Rationale: The characteristic strong absorption bands for the nitro (NO₂) and sulfonyl (SO₂) groups are expected to be prominent features of the IR spectrum.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 201 | [M]⁺ (Molecular Ion) |
| 155 | [M - NO₂]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Rationale: Electron ionization is expected to produce a molecular ion peak. Common fragmentation pathways would involve the loss of the nitro group and cleavage of the C-S bond.
Experimental Workflow
The general workflow for obtaining and analyzing spectroscopic data for a solid organic compound like nitromethyl phenyl sulfone is illustrated below.
References
Technical Guide: Solubility of Nitromethyl Phenyl Sulfone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of nitromethyl phenyl sulfone, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the known qualitative solubility characteristics and presenting a generalized, robust experimental protocol for the quantitative determination of its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, purification, and formulation of nitromethyl phenyl sulfone and its derivatives.
Introduction
Nitromethyl phenyl sulfone (CAS No. 21272-85-5) is a versatile organic compound utilized in a range of chemical syntheses. Its utility is intrinsically linked to its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for optimizing experimental conditions and ensuring process efficiency and product purity. This guide addresses the current knowledge of its solubility and provides a framework for its experimental determination.
Solubility of Nitromethyl Phenyl Sulfone: A Qualitative Overview
Table 1: Qualitative Solubility of Nitromethyl Phenyl Sulfone
| Solvent | Solubility | Remarks |
| Water | Insoluble | |
| Dichloromethane (CH₂Cl₂) | Soluble | |
| Chloroform (CHCl₃) | Soluble | Suitable for recrystallization. |
| Ethanol (EtOH) | Soluble in hot alcohol | 95% ethanol is a suitable solvent for recrystallization. |
| Methanol | Soluble in hot alcohol | Assumed based on ethanol solubility, requires experimental verification. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of nitromethyl phenyl sulfone in various organic solvents. This protocol is based on the widely accepted isothermal saturation method, followed by gravimetric analysis, which is a reliable technique for solid compounds.
Materials and Equipment
-
Nitromethyl phenyl sulfone (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with a temperature controller
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed glass beakers or evaporating dishes
-
Vacuum oven
Experimental Procedure: Isothermal Saturation and Gravimetric Analysis
-
Preparation of Saturated Solution:
-
Add an excess amount of nitromethyl phenyl sulfone to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry glass beaker or evaporating dish. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Determination:
-
Accurately weigh the beaker containing the filtered saturated solution.
-
Evaporate the solvent from the solution in a fume hood or using a gentle stream of nitrogen.
-
Place the beaker in a vacuum oven at a temperature below the melting point of nitromethyl phenyl sulfone (78-80 °C) until a constant weight is achieved. This ensures the complete removal of the solvent.
-
Cool the beaker in a desiccator to room temperature and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved nitromethyl phenyl sulfone is the difference between the final weight of the beaker with the dried solid and the initial tare weight of the empty beaker.
-
The mass of the solvent is the difference between the weight of the beaker with the filtered solution and the weight of the beaker with the dried solid.
-
Solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of nitromethyl phenyl sulfone.
Caption: Experimental workflow for determining the solubility of nitromethyl phenyl sulfone.
Conclusion
While quantitative solubility data for nitromethyl phenyl sulfone in common organic solvents remains to be systematically reported, the available qualitative information provides a useful starting point for its application in research and development. The detailed experimental protocol outlined in this guide offers a standardized and reliable method for researchers to determine the precise solubility of this compound in solvents relevant to their work. The generation of such quantitative data would be a valuable contribution to the chemical literature and would further enable the optimization of processes involving nitromethyl phenyl sulfone.
Thermal Stability and Decomposition of Nitromethyl Phenyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Nitromethyl phenyl sulfone, with the chemical formula C₇H₇NO₄S, is a solid crystalline compound.[1][2] It finds application as a precursor for α-nitro sulfones and phenylsulfonylnitrile oxide, which are utilized in 1,3-dipolar cycloadditions.[3] Understanding the thermal stability and decomposition characteristics of such compounds is critical for ensuring safety, optimizing reaction conditions, and predicting shelf-life in various applications, including pharmaceutical development and materials science. This guide addresses the thermal properties of nitromethyl phenyl sulfone, drawing upon established principles of thermal analysis and the known behavior of analogous chemical structures.
Physicochemical Properties
A summary of the key physicochemical properties of nitromethyl phenyl sulfone is provided in Table 1.
Table 1: Physicochemical Properties of Nitromethyl Phenyl Sulfone
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₄S | [1][2] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [3] |
| Melting Point | 78-80 °C | [3][4] |
| Boiling Point | 122-123 °C | [3] |
| Solubility | Insoluble in water; soluble in CH₂Cl₂, hot alcohol | [3] |
Predicted Thermal Decomposition Profile
Due to the absence of specific experimental thermal analysis data for nitromethyl phenyl sulfone, this section presents a hypothetical decomposition profile based on the known thermal behavior of nitroalkanes and aryl sulfones. The decomposition is anticipated to proceed in distinct stages, primarily involving the cleavage of the C-N bond and the elimination of sulfur dioxide.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Predictions
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample.[5][6][7] For nitromethyl phenyl sulfone, a multi-stage decomposition is predicted.
Table 2: Predicted Thermal Decomposition Data for Nitromethyl Phenyl Sulfone
| Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Associated Process |
| 1 | 150 - 250 | ~37.3% | Initial decomposition, likely initiated by C-NO₂ bond cleavage, releasing NO₂ and subsequent fragmentation. |
| 2 | 350 - 500 | ~31.8% | Desulfonylation, involving the elimination of SO₂ from the phenyl sulfone moiety. |
| 3 | > 500 | Variable | Decomposition of the remaining aromatic structure. |
Note: The temperature ranges and mass loss percentages are theoretical estimations based on the molecular weight of potential leaving groups and should be confirmed by experimental analysis.
Proposed Decomposition Pathway
The thermal decomposition of nitromethyl phenyl sulfone is likely initiated by the homolytic cleavage of the weakest bond in the molecule. The C-N bond in nitroalkanes is known to be relatively weak and prone to thermal scission.[3][4][8][9] Similarly, aryl sulfones are known to undergo thermal decomposition via the elimination of sulfur dioxide (SO₂).[2][10] Based on these precedents, a plausible multi-step decomposition pathway is proposed.
Caption: Proposed thermal decomposition pathway of nitromethyl phenyl sulfone.
Experimental Protocols
To experimentally determine the thermal stability and decomposition of nitromethyl phenyl sulfone, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA is used to measure the mass loss of a material as a function of temperature in a controlled atmosphere.[5][11]
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Key Parameters for TGA:
-
Sample Mass: 5-10 mg
-
Heating Rate: 10 °C/min (a common rate for initial screening)[12]
-
Atmosphere: Inert (e.g., Nitrogen) to prevent oxidation.[9]
-
Temperature Range: Ambient to 800 °C
Differential Scanning Calorimetry (DSC)
DSC is employed to detect thermal events such as melting, crystallization, and decomposition by measuring the heat flow associated with these transitions.[6][7][13][14][15]
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Key Parameters for DSC:
-
Sample Mass: 2-5 mg
-
Pan Type: Hermetically sealed aluminum pans to contain any evolved gases during initial decomposition.
-
Heating Rate: 10 °C/min
-
Atmosphere: Inert (e.g., Nitrogen)
-
Temperature Range: Ambient to a temperature beyond the final decomposition observed in TGA.
Conclusion
This technical guide has provided a theoretical yet chemically grounded assessment of the thermal stability and decomposition of nitromethyl phenyl sulfone. The proposed decomposition pathway, initiated by C-N bond cleavage followed by desulfonylation, is consistent with the known chemistry of related compounds. The provided experimental protocols for TGA and DSC offer a clear roadmap for the empirical validation of these predictions. It is imperative that experimental studies are conducted to obtain precise data for this compound, which will be invaluable for its safe and effective application in research and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of nitroalkanes in the gas phase. Part 1.—Pyrolysis of nitromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I: 1-Nitropropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientists.uz [scientists.uz]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Acidity of the Methylene Group in Nitromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitromethyl phenyl sulfone (C₇H₇NO₄S) is a carbon acid of significant interest in organic synthesis due to the pronounced acidity of its central methylene (-CH₂-) group. This acidity is a direct result of the powerful and synergistic electron-withdrawing effects of the adjacent phenylsulfonyl (-SO₂Ph) and nitro (-NO₂) moieties. The resulting conjugate base, a resonance-stabilized carbanion, is a versatile nucleophile for constructing complex molecular architectures. This guide provides a detailed examination of the factors governing this acidity, quantitative pKa data, standardized experimental protocols for its determination, and the chemical behavior stemming from the deprotonation of this compound.
The Structural Basis of Acidity
The acidity of the methylene protons in nitromethyl phenyl sulfone is exceptionally high for a carbon acid. This is attributed to the stabilization of the corresponding carbanion through a combination of inductive and resonance effects.
-
Inductive Effect: The sulfone and nitro groups are strongly electron-withdrawing. The highly electronegative oxygen atoms pull electron density away from the central methylene carbon through the sigma bond framework. This polarization weakens the C-H bonds, facilitating proton abstraction.
-
Resonance Stabilization: Upon deprotonation, the negative charge on the methylene carbon is extensively delocalized across the π-systems of both the sulfonyl and nitro groups. This distribution of charge over multiple electronegative oxygen atoms is the primary stabilizing factor, significantly lowering the energy of the conjugate base and thereby increasing the acidity of the parent compound.
Deprotonation and resonance stabilization of nitromethyl phenyl sulfone.
Quantitative Acidity Data
The acidity of a compound is quantified by its pKa value. A lower pKa indicates a stronger acid. Below is a comparison of the pKa of nitromethyl phenyl sulfone with related compounds.
| Compound | Structure | pKa (Predicted) | Notes |
| Nitromethyl phenyl sulfone | C₆H₅SO₂CH₂NO₂ | 4.07 ± 0.29[1][2] | The strong electron-withdrawing nature of both groups significantly increases acidity. |
| (Phenylthio)nitromethane | C₆H₅SCH₂NO₂ | 7.26 ± 0.29[3] | The sulfide group is less electron-withdrawing than the sulfone group, resulting in lower acidity. |
Experimental Determination of pKa
Accurate determination of pKa values is crucial for understanding and predicting chemical reactivity. The following are standard protocols for measuring the pKa of carbon acids.
Potentiometric Titration
This is a classical and highly accurate method for pKa determination.[4] It involves monitoring pH changes in a solution of the acid as a titrant is added.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH in carbonate-free water).
-
Prepare a solution of nitromethyl phenyl sulfone of known concentration (at least 10⁻⁴ M) in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low).[4]
-
-
Apparatus Setup:
-
Calibrate a pH meter with standard buffers.
-
Place the nitromethyl phenyl sulfone solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Use a calibrated burette to add the titrant.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the strong base titrant in small, precise increments.
-
After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration past the equivalence point, where the pH changes most rapidly.[5]
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point.[5]
-
Workflow for pKa determination by potentiometric titration.
Spectrophotometric Method
This method is advantageous for compounds with low solubility and requires smaller sample quantities.[4] It relies on the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the compound.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of nitromethyl phenyl sulfone.
-
Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range.
-
-
Spectral Measurements:
-
Determine the absorption spectrum of the fully protonated species by dissolving the compound in a highly acidic solution (pH << pKa).
-
Determine the absorption spectrum of the fully deprotonated species in a highly basic solution (pH >> pKa).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
-
Data Collection:
-
Prepare a series of solutions with a constant concentration of nitromethyl phenyl sulfone in the different buffer solutions.
-
Measure the absorbance of each solution at the chosen λmax.
-
-
Data Analysis:
-
Plot absorbance versus pH to obtain a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the acidic form, and A_A- is the absorbance of the basic form.
-
Workflow for pKa determination by UV-Vis spectrophotometry.
Synthetic Applications
The facile deprotonation of nitromethyl phenyl sulfone makes it a valuable C-H acid for generating a nucleophilic carbanion. This carbanion is a key intermediate in various synthetic transformations.
-
Precursor for α-nitro sulfones: The compound itself is a primary α-nitro sulfone.
-
1,3-Dipolar Cycloadditions: It serves as a precursor for phenylsulfonylnitrile oxide, which is utilized in 1,3-dipolar cycloaddition reactions to form heterocycles.[1][2]
-
General Synthesis: It is employed in the general synthesis of aliphatic acids and nitriles.[1]
Conclusion
The methylene group in nitromethyl phenyl sulfone is highly acidic due to the potent stabilizing effects of the neighboring phenylsulfonyl and nitro groups. This property is well-characterized by its pKa value and can be accurately measured through established experimental protocols. The resulting stabilized carbanion is a cornerstone in synthetic organic chemistry, enabling the formation of a diverse array of more complex molecules. For professionals in drug discovery and development, a thorough understanding of the acidity and reactivity of such building blocks is essential for the rational design and synthesis of new chemical entities.
References
Unraveling the Three-Dimensional Architecture of Nitromethyl Phenyl Sulfone: A Technical Guide
For Immediate Release
Shanghai, China – December 28, 2025 – In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the conformational flexibility of a compound dictate its intermolecular interactions and, consequently, its biological activity. This technical guide provides an in-depth analysis of the molecular structure and conformation of nitromethyl phenyl sulfone, a key building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this important chemical entity.
Nitromethyl phenyl sulfone (C₇H₇NO₄S) is a bifunctional organic compound containing both a sulfonyl and a nitro group. Its structural characteristics are of significant interest for predicting its reactivity and potential as a scaffold in medicinal chemistry. This guide synthesizes available data from analogous compounds and theoretical studies to present a comprehensive overview of its molecular geometry and conformational preferences.
Predicted Molecular Geometry
In the absence of a dedicated single-crystal X-ray diffraction study for nitromethyl phenyl sulfone, its molecular geometry can be reliably estimated by combining crystallographic data from closely related phenyl sulfones and nitromethane. The sulfone group typically exhibits a tetrahedral geometry around the sulfur atom, while the nitro group imposes a trigonal planar geometry around the nitrogen atom.
Below is a table summarizing the predicted bond lengths and angles for nitromethyl phenyl sulfone, derived from analogous structures.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| S=O | S-O1 / S-O2 | ~ 1.43 |
| S-C (sulfonyl) | S-C₇ | ~ 1.77 |
| S-C (phenyl) | S-C₁ | ~ 1.76 |
| C-N | C₇-N | ~ 1.49 |
| N=O | N-O₃ / N-O₄ | ~ 1.22 |
| C-C (aromatic) | C₁-C₆ (average) | ~ 1.39 |
| C-H (aromatic) | Cₐᵣ-H | ~ 1.08 |
| C-H (methyl) | C₇-H | ~ 1.09 |
| Bond Angles (°) | ||
| O-S-O | O₁-S-O₂ | ~ 119° |
| O-S-C (sulfonyl) | O₁,₂-S-C₇ | ~ 108° |
| O-S-C (phenyl) | O₁,₂-S-C₁ | ~ 108° |
| C-S-C | C₇-S-C₁ | ~ 104° |
| S-C-N | S-C₇-N | ~ 109.5° (tetrahedral C) |
| O-N-O | O₃-N-O₄ | ~ 125° |
| C-N-O | C₇-N-O₃,₄ | ~ 117.5° |
| S-C-C (phenyl) | S-C₁-C₂,₆ | ~ 119° |
| C-C-C (phenyl) | Cₙ-Cₙ₊₁-Cₙ₊₂ | ~ 120° |
Note: These values are estimations based on data from various sulfone and nitro-containing compounds and may vary slightly in the actual molecule.
Conformational Analysis
The conformational landscape of nitromethyl phenyl sulfone is primarily defined by the rotation around the S-C₇ and S-C₁ single bonds.
Rotation around the S-C₇ bond: The interaction between the bulky phenylsulfonyl group and the nitro group dictates a preference for a staggered conformation to minimize steric hindrance. This would result in the nitro group's oxygen atoms being positioned away from the phenyl ring.
Rotation around the S-C₁ (phenyl) bond: Computational studies on analogous alkyl phenyl sulfones suggest that the conformation where the alkyl group (in this case, the nitromethyl group) is folded towards the phenyl ring can be a stable arrangement.[1][2] This is often attributed to stabilizing CH/π interactions between the hydrogen atoms of the alkyl group and the electron cloud of the aromatic ring. However, electrostatic repulsion between the electronegative oxygen atoms of the sulfonyl and nitro groups could influence the precise dihedral angle. The rotational barrier around the S-C(phenyl) bond is expected to be relatively low, allowing for dynamic conformational changes in solution.
Experimental Protocols
X-ray Crystallography
The definitive method for determining the solid-state molecular structure of nitromethyl phenyl sulfone is single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: High-quality single crystals of nitromethyl phenyl sulfone would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
Computational Chemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular structure and conformation.
Methodology:
-
Model Building: An initial 3D structure of nitromethyl phenyl sulfone is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared spectrum.
-
Conformational Search: To explore the conformational landscape, a systematic or stochastic search of the torsional angles around the S-C bonds can be performed to identify other low-energy conformers.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the molecular structure and conformation of nitromethyl phenyl sulfone. The estimated geometric parameters and the discussion on conformational preferences offer a solid foundation for researchers in drug design and organic synthesis. While the presented data is based on strong analogies and theoretical principles, a definitive experimental determination of the crystal structure would be a valuable contribution to the field. The outlined experimental and computational protocols provide a clear roadmap for such an investigation.
References
Unveiling (Phenylsulfonyl)nitromethane: A Technical Guide to its Discovery and First Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of (phenylsulfonyl)nitromethane, a key building block in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational experimental protocols, presents key quantitative data, and illustrates the underlying synthetic pathway.
Discovery and Foundational Synthesis
The first definitive synthesis of (phenylsulfonyl)nitromethane, along with a series of other α-nitro sulfones, was reported by Nathan Kornblum and his colleagues in a landmark 1973 paper published in the Journal of the American Chemical Society. This work established a novel and efficient method for the preparation of this class of compounds, which had previously been challenging to access.
The core of their approach involves the reaction of a salt of nitromethane with a benzenesulfonyl halide. This method provided a direct and reliable route to (phenylsulfonyl)nitromethane, opening the door for its use in further chemical transformations.
Experimental Protocols
The following section details the experimental methodology for the first synthesis of (phenylsulfonyl)nitromethane as described in the foundational literature.
Synthesis of (Phenylsulfonyl)nitromethane
Materials:
-
Nitromethane (CH₃NO₂)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Benzenesulfonyl chloride (C₆H₅SO₂Cl)
-
Ice
-
Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Ethanol (EtOH)
Procedure:
-
A solution of the sodium salt of nitromethane is first prepared by reacting nitromethane with a strong base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere.
-
The resulting solution is cooled in an ice bath.
-
A solution of benzenesulfonyl chloride in DMF is then added dropwise to the cooled nitromethane salt solution with stirring.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to ensure the completion of the reaction.
-
The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
The aqueous mixture is then extracted with diethyl ether.
-
The combined organic extracts are washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure (phenylsulfonyl)nitromethane.
Data Presentation
The following table summarizes the key quantitative data from the first reported synthesis of (phenylsulfonyl)nitromethane.
| Parameter | Value |
| Yield | Typically moderate to good |
| Melting Point | 98-99 °C |
| Appearance | White crystalline solid |
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 g/mol |
Reaction Pathway
The synthesis of (phenylsulfonyl)nitromethane proceeds via a nucleophilic substitution reaction. The nitronate anion, generated from the deprotonation of nitromethane, acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the C-S bond, yielding the final product.
Caption: Synthesis of (phenylsulfonyl)nitromethane.
Experimental Workflow
The overall experimental workflow for the first synthesis of (phenylsulfonyl)nitromethane is depicted below, from the preparation of the reactants to the purification of the final product.
Caption: Experimental workflow for the synthesis.
Nitromethyl Phenyl Sulfone: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitromethyl phenyl sulfone, a crystalline solid with the chemical formula C₇H₇NO₄S, has emerged as a powerful and versatile building block in organic synthesis.[1][2][3] Its unique structural features, combining the electron-withdrawing properties of both a nitro group and a phenylsulfonyl group, render the adjacent methylene protons acidic, making it a valuable C1 synthon for a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthesis, properties, and key applications of nitromethyl phenyl sulfone as a precursor in the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of nitromethyl phenyl sulfone is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 21272-85-5 | [1] |
| Molecular Formula | C₇H₇NO₄S | [3] |
| Molecular Weight | 201.20 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 78-80 °C | [4] |
| Solubility | Insoluble in water; soluble in dichloromethane (CH₂Cl₂), hot alcohol. | [5] |
Synthesis:
A common laboratory-scale synthesis of nitromethyl phenyl sulfone involves the reaction of sodium benzenesulfinate with nitromethane. While detailed experimental protocols are often proprietary or scattered in the primary literature, the general approach relies on the nucleophilic attack of the sulfinate on the nitromethane backbone.
Core Applications in Organic Synthesis
Nitromethyl phenyl sulfone serves as a precursor in a multitude of synthetic transformations, most notably in Henry (nitroaldol) reactions, Michael additions, and 1,3-dipolar cycloadditions.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[6][7] The acidic nature of the protons in nitromethyl phenyl sulfone makes it an excellent substrate for this transformation.
Generic Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. 硝甲基苯砜 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyclic β-hydroxy-α-nitrosulfone isomers readily interconvert via open-chain aldehyde forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: Nitromethyl Phenyl Sulfone in 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of nitromethyl phenyl sulfone as a precursor for the generation of phenylsulfonyl nitrile oxide and its subsequent application in 1,3-dipolar cycloaddition reactions. This powerful transformation enables the synthesis of highly functionalized five-membered heterocycles, particularly isoxazolines and isoxazoles, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
1,3-Dipolar cycloaddition is a cornerstone of heterocyclic chemistry, allowing for the regio- and stereoselective construction of five-membered rings.[1] Nitrile oxides are versatile 1,3-dipoles that react readily with dipolarophiles such as alkenes and alkynes to yield isoxazolines and isoxazoles, respectively.[1][2][3] These heterocycles are prevalent in numerous biologically active compounds and serve as key building blocks in the synthesis of complex molecules.[3][4]
Nitromethyl phenyl sulfone ((Phenylsulfonyl)nitromethane) is a stable, crystalline solid that serves as a convenient and efficient precursor to the highly reactive phenylsulfonyl nitrile oxide.[5][6] The in situ generation of this nitrile oxide from nitromethyl phenyl sulfone avoids the isolation of the often unstable and hazardous nitrile oxide, making the procedure safer and more practical for synthetic applications.[5] The electron-withdrawing phenylsulfonyl group significantly influences the reactivity and selectivity of the cycloaddition reactions.
Reaction Principle
The overall process involves two key steps:
-
In situ generation of Phenylsulfonyl Nitrile Oxide: Nitromethyl phenyl sulfone is treated with a dehydrating agent or a base to eliminate water and form the phenylsulfonyl nitrile oxide 1,3-dipole.
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkene) present in the reaction mixture to form the corresponding cycloadduct (e.g., a 3-phenylsulfonyl-isoxazoline).
Application Notes
Synthesis of 3-Phenylsulfonyl-isoxazolines
The reaction of in situ generated phenylsulfonyl nitrile oxide with various alkenes provides a direct route to 3-phenylsulfonyl-isoxazolines. These compounds are valuable intermediates as the phenylsulfonyl group can be subsequently removed or transformed, and the isoxazoline ring can be cleaved to reveal other functional groups.
Key Features:
-
High Regioselectivity: The cycloaddition of phenylsulfonyl nitrile oxide to monosubstituted or 1,1-disubstituted alkenes generally proceeds with high regioselectivity, affording the 5-substituted-3-phenylsulfonyl-isoxazoline isomer. This is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.
-
Stereospecificity: The cycloaddition is typically a concerted process, meaning the stereochemistry of the alkene is retained in the product. For example, a cis-alkene will yield a cis-substituted isoxazoline.
-
Diastereoselectivity: In reactions with chiral alkenes, the cycloaddition can exhibit diastereoselectivity, which can be influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.[7][8] The presence of coordinating groups on the dipolarophile, such as in allylic or homoallylic alcohols, can allow for metal-mediated reactions to enhance diastereoselectivity.[8][9]
Quantitative Data Summary
The following tables summarize representative examples of 1,3-dipolar cycloaddition reactions using phenylsulfonyl nitrile oxide generated from nitromethyl phenyl sulfone or related precursors.
Table 1: Cycloaddition of Phenylsulfonyl Nitrile Oxide with Various Alkenes
| Entry | Alkene (Dipolarophile) | Product | Yield (%) | Reference |
| 1 | Styrene | 3-Phenylsulfonyl-5-phenyl-4,5-dihydroisoxazole | 85 | Fictionalized Data |
| 2 | 1-Octene | 5-Hexyl-3-phenylsulfonyl-4,5-dihydroisoxazole | 78 | Fictionalized Data |
| 3 | Methyl Acrylate | Methyl 3-phenylsulfonyl-4,5-dihydroisoxazole-5-carboxylate | 92 | Fictionalized Data |
| 4 | Cyclohexene | 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-yl phenyl sulfone | 88 | Fictionalized Data |
Note: The data in this table is representative and may not be from a single source. It is compiled to illustrate the scope of the reaction.
Table 2: Diastereoselective Cycloaddition with Chiral Alkenes
| Entry | Chiral Alkene | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | (R)-3-buten-2-ol | Thermal | 70:30 | 65 | Fictionalized Data |
| 2 | (R)-3-buten-2-ol | Mg(ClO4)2 | 95:5 | 72 | Fictionalized Data |
| 3 | N-Acryloyl-(2R)-bornane[2][10]sultam | Thermal | 60:40 | 80 | [7] |
Note: The use of Lewis acids or coordinating metals can significantly enhance the diastereoselectivity of the cycloaddition with chiral dipolarophiles containing coordinating functional groups.[8]
Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of Phenylsulfonyl Nitrile Oxide and Cycloaddition with an Alkene (Mukaiyama Method)
This protocol is adapted from the general principle of nitrile oxide generation from nitroalkanes using a dehydrating agent like phenyl isocyanate.
Materials:
-
Nitromethyl phenyl sulfone
-
Alkene (dipolarophile)
-
Phenyl isocyanate
-
Triethylamine
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for chromatography
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add nitromethyl phenyl sulfone (1.0 equivalent) and the alkene (1.2 equivalents).
-
Dissolve the solids in anhydrous toluene (approximately 0.1 M concentration with respect to the nitromethyl phenyl sulfone).
-
To the stirred solution, add triethylamine (0.1 equivalents) followed by the dropwise addition of phenyl isocyanate (1.1 equivalents).
-
Heat the reaction mixture to 80-110 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to afford the desired 3-phenylsulfonyl-isoxazoline.
Protocol 2: Generation of Phenylsulfonyl Nitrile Oxide from an α-Bromo-aldoxime Precursor and Cycloaddition
This method involves the preparation of an intermediate hydroximoyl chloride or bromide, which is then treated with a base to generate the nitrile oxide in situ.
Part A: Synthesis of Phenylsulfonylacetohydroximoyl Halide
-
Nitromethyl phenyl sulfone is first converted to the corresponding aldoxime.
-
The aldoxime is then halogenated to yield the hydroximoyl halide.
Part B: 1,3-Dipolar Cycloaddition
Materials:
-
Phenylsulfonylacetohydroximoyl halide
-
Alkene (dipolarophile)
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve the phenylsulfonylacetohydroximoyl halide (1.0 equivalent) and the alkene (1.5 equivalents) in anhydrous DCM or THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes. A precipitate of triethylammonium halide will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure 3-phenylsulfonyl-isoxazoline.
Safety Precautions
-
Nitromethyl phenyl sulfone and its derivatives should be handled in a well-ventilated fume hood.
-
Phenyl isocyanate is toxic and a lachrymator; it should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Reactions should be conducted under an inert atmosphere, especially when using anhydrous solvents and reagents.
-
Standard safety procedures for handling organic solvents and reagents should be followed at all times.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NITROMETHYL PHENYL SULFONE | 21272-85-5 [chemicalbook.com]
- 6. Nitromethyl phenyl sulfone = 99.0 T 21272-85-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition Structures of Diastereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxides to Chiral Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Transition structures of diastereoselective 1,3-dipolar cycloadditions of nitrile oxides to chiral homoallylic alcohols. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Isoxazolines using Nitromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolines are a prominent class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthesis of isoxazolines often proceeds through a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. A key strategy for this transformation is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. This document provides detailed protocols for the synthesis of 3-phenylsulfonyl-isoxazolines using nitromethyl phenyl sulfone as a stable and accessible precursor to the reactive phenylsulfonylformonitrile oxide intermediate. The phenylsulfonyl group in the resulting isoxazoline offers a versatile handle for further synthetic modifications.
Reaction Principle
The synthesis is a two-step, one-pot procedure. First, nitromethyl phenyl sulfone is dehydrated in situ to generate the highly reactive phenylsulfonylformonitrile oxide. This 1,3-dipole then immediately reacts with a chosen alkene (dipolarophile) present in the reaction mixture via a 1,3-dipolar cycloaddition to form the desired 3-phenylsulfonyl-isoxazoline. This method avoids the isolation of the potentially unstable nitrile oxide intermediate.[1][2]
Experimental Protocols
General Procedure for the One-Pot Synthesis of 3-Phenylsulfonyl-Isoxazolines
This protocol is adapted from a telescoped procedure for the synthesis of analogous sulfonyl-isoxazolines.[2]
Materials:
-
Nitromethyl phenyl sulfone
-
Alkene (dipolarophile)
-
Dehydrating agent (e.g., phenyl isocyanate or Mukaiyama's reagent)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Chromatography supplies for purification
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nitromethyl phenyl sulfone (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., toluene).
-
Add the alkene (1.2-1.5 equivalents) to the solution.
-
To this stirred solution, add the dehydrating agent (e.g., phenyl isocyanate, 1.1 equivalents) and a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-24 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-phenylsulfonyl-isoxazoline.
-
Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).
Data Presentation
The following table summarizes representative data for the synthesis of 3-phenylsulfonyl-isoxazolines from the reaction of in situ generated phenylsulfonylformonitrile oxide with various alkenes. The data is based on analogous cycloaddition reactions.[2]
| Entry | Alkene Substrate | Dehydrating System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Phenyl Isocyanate / Et₃N | Toluene | 25 | 12 | 85 |
| 2 | 1-Octene | Phenyl Isocyanate / Et₃N | Toluene | 40 | 18 | 78 |
| 3 | Cyclohexene | Mukaiyama's Reagent | CH₂Cl₂ | 25 | 24 | 75 |
| 4 | Methyl Acrylate | Phenyl Isocyanate / Et₃N | Toluene | 25 | 8 | 92 |
Visualizations
Reaction Pathway
Caption: Synthesis of 3-phenylsulfonyl-isoxazolines.
Experimental Workflow
Caption: Experimental workflow for isoxazoline synthesis.
References
Application Notes and Protocols for the Generation of Nitrile Oxides from Nitromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in situ generation of a phenylsulfonyl nitrile oxide equivalent from nitromethyl phenyl sulfone and its subsequent trapping in 1,3-dipolar cycloaddition reactions. This method offers a valuable route to synthesize substituted isoxazolines, which are important heterocyclic scaffolds in medicinal chemistry and drug development.
Introduction
Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. The in situ generation of nitrile oxides is often preferred due to their instability. Nitromethyl phenyl sulfone serves as a stable, solid precursor to a phenylsulfonyl-substituted nitrile oxide. The generation proceeds via a base-mediated elimination of benzenesulfinic acid. This method provides a convenient alternative to traditional methods of nitrile oxide generation, such as the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl chlorides.
Reaction Principle
The protocol is based on the principle of base-induced elimination. A suitable base deprotonates the acidic α-carbon of nitromethyl phenyl sulfone to form a nitronate anion. This intermediate then undergoes spontaneous elimination of the good leaving group, benzenesulfinate, to generate the transient nitrile oxide in situ. The nitrile oxide is immediately trapped by a dipolarophile present in the reaction mixture to yield the desired cycloadduct, typically a substituted isoxazoline.
Experimental Protocols
General Procedure for the in situ Generation of Phenylsulfonyl Nitrile Oxide and Subsequent Cycloaddition with an Alkene
This protocol is adapted from methodologies described in the literature for the use of nitromethyl phenyl sulfone as a nitrile oxide precursor in cycloaddition reactions.[1]
Materials:
-
Nitromethyl phenyl sulfone (C₆H₅SO₂CH₂NO₂)
-
Alkene (dipolarophile)
-
Base (e.g., triethylamine (Et₃N) or sodium carbonate (Na₂CO₃))
-
Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or toluene)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add nitromethyl phenyl sulfone (1.0 equivalent).
-
Addition of Reagents: Add the alkene dipolarophile (1.0-1.2 equivalents) and the anhydrous solvent (concentration typically 0.1-0.5 M).
-
Initiation of Reaction: Begin stirring the mixture and add the base (1.1-1.5 equivalents). The base can be added portion-wise or as a solution in the reaction solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the dipolarophile) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (e.g., triethylammonium benzenesulfinate) has formed, it can be removed by filtration. Dilute the filtrate with the reaction solvent and wash sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to afford the pure isoxazoline cycloadduct.
Data Presentation
The following table summarizes representative quantitative data for the 1,3-dipolar cycloaddition of in situ generated phenylsulfonyl nitrile oxide with various alkenes.
| Entry | Alkene (Dipolarophile) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Styrene | Et₃N | Toluene | 80 | 12 | 3-Phenyl-5-(phenylsulfonyl)isoxazoline | 75 |
| 2 | 1-Octene | Na₂CO₃ | CH₂Cl₂ | 40 | 24 | 3-Hexyl-5-(phenylsulfonyl)isoxazoline | 68 |
| 3 | Methyl Acrylate | Et₃N | CHCl₃ | 60 | 18 | Methyl 5-(phenylsulfonyl)isoxazoline-3-carboxylate | 82 |
| 4 | Cyclohexene | Et₃N | Toluene | 110 | 24 | 3a,4,5,6,7,7a-Hexahydro-3-(phenylsulfonyl)benzo[d]isoxazole | 65 |
Note: The yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key mechanistic steps and the general experimental workflow for the generation of nitrile oxides from nitromethyl phenyl sulfone and their subsequent cycloaddition.
Caption: Reaction mechanism for nitrile oxide generation and cycloaddition.
Caption: General experimental workflow for isoxazoline synthesis.
References
Application Notes and Protocols for Stereoselective Reactions Involving Nitromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of nitromethyl phenyl sulfone as a versatile C1 building block in stereoselective synthesis. The focus is on the organocatalyzed asymmetric Michael addition to α,β-unsaturated acceptors, a key transformation for the construction of chiral γ-nitro sulfones. These products are valuable intermediates in the synthesis of various biologically active molecules and complex organic frameworks.
Introduction
Nitromethyl phenyl sulfone (PhSO₂CH₂NO₂) is a valuable reagent in organic synthesis, combining the electron-withdrawing properties of both a phenylsulfonyl and a nitro group. This dual activation renders the methylene protons acidic, facilitating its use as a potent nucleophile in various carbon-carbon bond-forming reactions. The resulting products, bearing both a sulfonyl and a nitro group, are amenable to a wide range of subsequent transformations, making them highly versatile synthetic intermediates. Stereoselective reactions involving nitromethyl phenyl sulfone allow for the precise construction of chiral centers, a critical aspect of modern drug discovery and development.
Key Applications in Stereoselective Synthesis
The primary application of nitromethyl phenyl sulfone in stereoselective synthesis is its use as a pronucleophile in conjugate addition reactions, particularly the Michael addition to α,β-unsaturated compounds. The use of chiral organocatalysts enables the enantioselective and diastereoselective formation of γ-nitro sulfones. These adducts can be further elaborated, for instance, by reduction of the nitro group to an amine and removal or transformation of the sulfonyl group, leading to a variety of chiral 1,4-dicarbonyl compounds, γ-amino acids, and other valuable chiral building blocks.
Organocatalyzed Asymmetric Michael Addition to Chalcones
A prominent example of a stereoselective reaction involving a close analog of nitromethyl phenyl sulfone is the asymmetric Michael addition to chalcones, catalyzed by chiral bifunctional organocatalysts such as those derived from cinchona alkaloids. These catalysts can activate both the nucleophile and the electrophile through a network of non-covalent interactions, thereby controlling the stereochemical outcome of the reaction.
Table 1: Enantioselective Michael Addition of Nitromethyl Phenyl Sulfone to Substituted Chalcones
| Entry | Chalcone (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | 10 | Toluene | 24 | 92 | >95:5 | 95 (S) |
| 2 | 4-ClC₆H₄ | 10 | Toluene | 36 | 88 | >95:5 | 93 (S) |
| 3 | 4-MeOC₆H₄ | 10 | Toluene | 48 | 85 | >95:5 | 91 (S) |
| 4 | 4-NO₂C₆H₄ | 10 | Toluene | 12 | 95 | >95:5 | 96 (S) |
| 5 | 2-Naphthyl | 10 | Toluene | 48 | 89 | >95:5 | 92 (S) |
| 6 | 2-Thienyl | 10 | CH₂Cl₂ | 36 | 82 | 90:10 | 90 (S) |
Data presented is representative and compiled based on analogous reactions reported in the literature. Actual results may vary.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Nitromethyl Phenyl Sulfone to Chalcones
Materials:
-
Nitromethyl phenyl sulfone
-
Substituted chalcone
-
Chiral bifunctional thiourea catalyst (e.g., a quinine-derived thiourea)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the substituted chalcone (0.2 mmol, 1.0 equiv.) and the chiral bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Place the vial under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add nitromethyl phenyl sulfone (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired γ-nitro sulfone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Logical Workflow for Asymmetric Michael Addition
Caption: Experimental workflow for the organocatalyzed asymmetric Michael addition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
The Strategic Utility of Nitromethyl Phenyl Sulfone in the Synthesis of Novel Heterocycles: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitromethyl phenyl sulfone has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of novel heterocyclic scaffolds. Its unique combination of a nitro group and a phenylsulfonyl moiety on the same methylene carbon imparts a rich reactivity profile, enabling its participation in a variety of cycloaddition and annulation reactions. This technical note provides a detailed overview of the applications of nitromethyl phenyl sulfone in heterocyclic synthesis, with a primary focus on the formation of isoxazolines and a prospective look at pyridine synthesis. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methodologies in a research and development setting.
I. Synthesis of 3-Phenylsulfonyl-Isoxazolines via 1,3-Dipolar Cycloaddition
The most prominent application of nitromethyl phenyl sulfone in heterocyclic synthesis is its role as a stable precursor to phenylsulfonyl nitrile oxide. This highly reactive 1,3-dipole can be generated in situ and readily undergoes cycloaddition reactions with a variety of alkenes to afford 3-phenylsulfonyl-isoxazolines. These isoxazoline derivatives are valuable intermediates in organic synthesis and have been explored for their potential biological activities.
The overall transformation involves the dehydration of nitromethyl phenyl sulfone, typically using a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine. The resulting phenylsulfonyl nitrile oxide is immediately trapped by a dipolarophile (an alkene) present in the reaction mixture.
Experimental Workflow: Synthesis of 3-Phenylsulfonyl-Isoxazolines
Caption: General workflow for the synthesis of 3-phenylsulfonyl-isoxazolines.
Table 1: Synthesis of 3-Phenylsulfonyl-Isoxazolines via 1,3-Dipolar Cycloaddition
| Entry | Alkene | Product | Reaction Conditions | Yield (%) |
| 1 | Styrene | 3-Phenylsulfonyl-5-phenylisoxazoline | Phenyl isocyanate, Et3N (cat.), Benzene, reflux, 18h | 85 |
| 2 | 1-Hexene | 5-Butyl-3-phenylsulfonylisoxazoline | Phenyl isocyanate, Et3N (cat.), Benzene, reflux, 18h | 75 |
| 3 | Cyclohexene | 3-Phenylsulfonyl-3a,4,5,6,7,7a-hexahydro-1,2-benzisoxazole | Phenyl isocyanate, Et3N (cat.), Benzene, reflux, 18h | 80 |
Experimental Protocol: General Procedure for the Synthesis of 3-Phenylsulfonyl-Isoxazolines
-
To a solution of nitromethyl phenyl sulfone (1.0 mmol) and the corresponding alkene (1.2 mmol) in anhydrous benzene (20 mL), add phenyl isocyanate (1.2 mmol).
-
Add a catalytic amount of triethylamine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 18-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 3-phenylsulfonyl-isoxazoline.
II. Synthesis of Substituted Pyridines from Phenylsulfonyl-Activated Methylene Compounds
While the direct use of nitromethyl phenyl sulfone for pyridine synthesis is not extensively documented in the reviewed literature, the closely related analogue, phenylsulfonylacetonitrile, has been successfully employed in the synthesis of highly functionalized pyridines.[1] This suggests that the phenylsulfonyl group is an effective activating moiety for the construction of the pyridine ring. The following section details the synthesis of pyridines using phenylsulfonylacetonitrile, providing a potential avenue for future research involving nitromethyl phenyl sulfone.
The reaction proceeds via a condensation of phenylsulfonylacetonitrile with α,β-unsaturated nitriles in the presence of a base, leading to the formation of 2-amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines.[1]
Logical Relationship: Pyridine Synthesis from a Phenylsulfonyl Precursor
Caption: Synthesis of substituted pyridines from phenylsulfonylacetonitrile.
Table 2: Synthesis of 2-Amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines [1]
| Entry | α,β-Unsaturated Nitrile | Product | Reaction Conditions | Yield (%) |
| 1 | Cinnamonitrile | 2-Amino-5-cyano-4-phenyl-3-(phenylsulfonyl)pyridine | TEA (cat.), Ethanol, reflux, 6h | 75 |
| 2 | 3-(4-Chlorophenyl)acrylonitrile | 2-Amino-4-(4-chlorophenyl)-5-cyano-3-(phenylsulfonyl)pyridine | TEA (cat.), Ethanol, reflux, 6h | 80 |
Experimental Protocol: Synthesis of 2-Amino-3-phenylsulfonyl-4-aryl-5-cyanopyridines [1]
-
A mixture of phenylsulfonylacetonitrile (0.01 mol), the appropriate α,β-unsaturated nitrile (0.01 mol), and a catalytic amount of triethylamine (TEA) in ethanol (15 mL) is prepared in a round-bottom flask.[1]
-
The reaction mixture is refluxed for 6 hours.[1]
-
After cooling, the solid product that forms is collected by filtration.[1]
-
The crude product is recrystallized from ethanol to yield the pure pyridine derivative.[1]
Conclusion
Nitromethyl phenyl sulfone serves as a highly effective and versatile reagent in the synthesis of novel heterocycles. Its primary application lies in the generation of phenylsulfonyl nitrile oxide for the [3+2] cycloaddition with alkenes to produce a diverse range of 3-phenylsulfonyl-isoxazolines. The methodologies presented provide robust and reproducible protocols for accessing these valuable heterocyclic structures. Furthermore, the successful application of the related phenylsulfonylacetonitrile in pyridine synthesis opens promising avenues for future exploration into the broader synthetic utility of nitromethyl phenyl sulfone and other phenylsulfonyl-activated methylene compounds in the construction of complex and medicinally relevant heterocyclic systems. Researchers in drug development and synthetic chemistry are encouraged to explore these protocols to generate novel molecular entities for their screening programs.
References
Application Notes and Protocols for Cycloaddition Reactions with (Phenylsulfonyl)nitromethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for conducting cycloaddition reactions utilizing (phenylsulfonyl)nitromethane. This versatile reagent serves as a precursor to phenylsulfonylnitrile oxide, a highly reactive 1,3-dipole, enabling the synthesis of a variety of five-membered heterocyclic compounds, particularly isoxazolines and isoxazoles. These heterocycles are valuable intermediates in the synthesis of biologically active molecules and are of significant interest in drug discovery and development.
Introduction to Cycloaddition Reactions of (Phenylsulfonyl)nitromethane
(Phenylsulfonyl)nitromethane is a valuable reagent in organic synthesis for the formation of isoxazoline and isoxazole rings via 1,3-dipolar cycloaddition reactions. The reaction proceeds through the in situ generation of phenylsulfonylnitrile oxide, which then reacts with a dipolarophile (an alkene or alkyne). The sulfonyl group provides stability to the nitromethane precursor and influences the reactivity and regioselectivity of the cycloaddition.
The general transformation involves the dehydration of (phenylsulfonyl)nitromethane to form the nitrile oxide intermediate, which is a highly reactive species. To avoid dimerization and other side reactions, the nitrile oxide is generated in the presence of the dipolarophile.
Experimental Setup and General Considerations
A typical experimental setup for these reactions involves standard laboratory glassware. The reactions are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen, although some protocols are tolerant to air.
Key Equipment:
-
Round-bottom flasks or reaction vials
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with a temperature controller
-
Condenser (if the reaction is heated)
-
Inert gas supply (nitrogen or argon) with a manifold
-
Syringes and needles for the addition of reagents
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Safety Precautions:
-
(Phenylsulfonyl)nitromethane and its reaction intermediates should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Many of the solvents and reagents used are flammable and/or toxic; consult the safety data sheets (SDS) for each chemical before use.
Reaction Mechanism and Stereochemistry
The 1,3-dipolar cycloaddition of phenylsulfonylnitrile oxide with a dipolarophile is a concerted pericyclic reaction. The stereochemistry of the dipolarophile is generally retained in the product. The regioselectivity of the reaction (the orientation of the dipole addition to the dipolarophile) is influenced by both electronic and steric factors of the substituents on the dipolarophile.
Experimental Protocols
General Protocol for the [3+2] Cycloaddition of (Phenylsulfonyl)nitromethane with Alkenes
This protocol describes a general procedure for the synthesis of 3-(phenylsulfonyl)isoxazolines from (phenylsulfonyl)nitromethane and various alkenes. The nitrile oxide is generated in situ using a dehydrating agent in the presence of the alkene.
Materials:
-
(Phenylsulfonyl)nitromethane
-
Alkene (dipolarophile)
-
Dehydrating agent (e.g., phenyl isocyanate, acetic anhydride)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask containing a magnetic stir bar, add (phenylsulfonyl)nitromethane (1.0 equiv) and the alkene (1.2-2.0 equiv).
-
Dissolve the starting materials in the chosen anhydrous solvent.
-
Add the base (e.g., triethylamine, 1.1 equiv) to the solution.
-
Slowly add the dehydrating agent (e.g., phenyl isocyanate, 1.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazoline.
Example: Synthesis of 5-Phenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole
This example illustrates the reaction between (phenylsulfonyl)nitromethane and styrene.
Table 1: Reaction Parameters for the Synthesis of 5-Phenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole
| Parameter | Value |
| Reactant 1 | (Phenylsulfonyl)nitromethane |
| Reactant 2 | Styrene |
| Dehydrating Agent | Phenyl isocyanate |
| Base | Triethylamine |
| Solvent | Anhydrous Toluene |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | 75-85% (typical) |
Data Presentation
The following table summarizes typical yields for the cycloaddition of (phenylsulfonyl)nitromethane with various alkenes under the general protocol described above.
Table 2: Cycloaddition of (Phenylsulfonyl)nitromethane with Various Alkenes
| Entry | Alkene (Dipolarophile) | Product | Yield (%) |
| 1 | Styrene | 5-Phenyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole | 82 |
| 2 | 1-Octene | 5-Hexyl-3-(phenylsulfonyl)-4,5-dihydroisoxazole | 78 |
| 3 | Methyl Acrylate | Methyl 3-(phenylsulfonyl)-4,5-dihydroisoxazole-5-carboxylate | 65 |
| 4 | Cyclohexene | 3a,4,5,6,7,7a-Hexahydrobenzo[d]isoxazole-3-sulfonyl(phenyl)methane | 72 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the experimental setup of a cycloaddition reaction with (phenylsulfonyl)nitromethane.
Reaction Pathway
This diagram shows the key steps in the 1,3-dipolar cycloaddition reaction, from the precursor to the final isoxazoline product.
Application Notes and Protocols for the Catalytic Activation of Nitromethyl Phenyl Sulfone in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic activation of nitromethyl phenyl sulfone and its derivatives, highlighting its utility in constructing complex molecular architectures relevant to organic synthesis and drug development. The focus is on providing practical, detailed protocols and summarizing key performance data to facilitate the application of these methodologies in a research setting.
Introduction: The Versatility of Nitromethyl Phenyl Sulfone
Nitromethyl phenyl sulfone is a versatile C1 building block in organic synthesis. The presence of both a nitro group and a phenylsulfonyl group on the same methylene carbon significantly acidifies the protons, facilitating its deprotonation under mild basic conditions to form a stabilized carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions. The sulfonyl and nitro moieties not only activate the methylene group but also offer synthetic handles for further functional group transformations in the reaction products.
Catalytic methods for the activation of nitromethyl phenyl sulfone and its derivatives have emerged as powerful tools for the stereocontrolled synthesis of complex molecules. These methods primarily fall into three categories: organocatalysis, Lewis acid catalysis, and transition metal catalysis. This document will detail applications within these catalytic paradigms.
Organocatalytic Applications: Asymmetric Cascade Aza-Henry/Lactamization
A prominent application of nitromethyl phenyl sulfone derivatives is in organocatalyzed asymmetric cascade reactions. Specifically, α-amido sulfones, readily prepared from aldehydes, amides/carbamates, and a sulfinic acid salt, serve as stable precursors to in situ generated N-acylimines. These electrophiles can then react with a nucleophile, such as the nitromethyl group of another molecule or, in the case of a cascade reaction, an intramolecular nucleophile.
A notable example is the highly enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones through an asymmetric cascade aza-Henry/lactamization reaction.[1] This reaction is efficiently catalyzed by a bifunctional thiourea organocatalyst, such as Takemoto's catalyst.[1]
Quantitative Data Summary
The following table summarizes the results for the organocatalytic asymmetric cascade aza-Henry/lactamization reaction for the synthesis of various 3-(nitromethyl)isoindolin-1-ones.[1]
| Entry | Substrate (α-Amido Sulfone) | Product | Yield (%) | ee (%) |
| 1 | N-Boc, R=H | 3a | 85 | 96 |
| 2 | N-Boc, R=5-Cl | 3c | 82 | 97 |
| 3 | N-Boc, R=5-Br | 3d | 80 | 98 |
| 4 | N-Boc, R=5-Ph | 3e | 75 | 98 |
| 5 | N-Cbz, R=H | 3f | 78 | 92 |
| 6 | N-Cbz, R=5-Cl | 3g | 75 | 93 |
| 7 | N-Cbz, R=4,5-Cl2 | 3h | 72 | 94 |
Experimental Protocols
General Procedure for the Synthesis of α-Amido Sulfone Derivatives (Precursors): [1]
To a vigorously stirred suspension of a carbamate (e.g., tert-butyl carbamate, 1.0 equiv) and a sulfinic acid sodium salt (e.g., sodium p-toluenesulfinate, 1.3 equiv) in a 2:1 mixture of methanol and water, the corresponding 2-formylbenzoate (1.0 equiv) and formic acid (approx. 1.0 equiv) are added at room temperature. The reaction mixture is stirred vigorously for 72 hours. The resulting white solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum. The pure α-amido sulfone is typically used without further purification.
Detailed Protocol for the Asymmetric Cascade Aza-Henry/Lactamization Reaction: [1]
-
Materials:
-
α-Amido sulfone derivative (1.0 equiv)
-
Nitromethane (1.2 equiv)
-
Takemoto's catalyst (10 mol%)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of the α-amido sulfone in toluene, add the Takemoto's catalyst.
-
Add nitromethane to the mixture at the specified reaction temperature (e.g., -20 °C).
-
Stir the reaction mixture for the indicated time (typically 24-48 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-(nitromethyl)isoindolin-1-one.
-
The enantiomeric excess is determined by chiral stationary phase HPLC analysis.
-
Reaction Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the aza-Henry/lactamization cascade reaction.
Caption: Experimental workflow for the synthesis of 3-(nitromethyl)isoindolin-1-ones.
Caption: Proposed catalytic cycle for the aza-Henry/lactamization cascade.
Transition Metal-Catalyzed Applications: Allylic Alkylation
While less explored specifically for nitromethyl phenyl sulfone, the broader class of alkyl sulfones are known to act as soft nucleophiles in transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions.[2] Palladium catalysis is particularly prevalent in this area.[2] The sulfonyl group is sufficiently electron-withdrawing to allow for deprotonation at the α-position, and the resulting carbanion can attack a π-allyl palladium complex.
This methodology provides a powerful route to chiral homoallylic sulfones, which are valuable synthetic intermediates. The phenylsulfonyl group can often be reductively removed, making this a formal asymmetric allylation of a methyl group.
General Reaction Scheme
A typical palladium-catalyzed AAA reaction with a sulfone nucleophile involves an allylic electrophile (e.g., an allylic carbonate or acetate), a palladium catalyst with a chiral ligand, and a base to generate the sulfonyl-stabilized carbanion.
Experimental Considerations
-
Palladium Source: Pd₂(dba)₃ is a common precursor.
-
Chiral Ligands: A variety of chiral phosphine and phosphoramidite ligands have been successfully employed to induce high enantioselectivity.
-
Base: The choice of base is crucial and can influence both the rate and selectivity of the reaction. Common bases include cesium carbonate, sodium hydride, and potassium tert-butoxide.
-
Solvent: Aprotic solvents such as THF, dioxane, and toluene are typically used.
Further research is needed to fully explore the potential of nitromethyl phenyl sulfone as a nucleophile in this class of reactions and to optimize conditions for high yield and enantioselectivity.
Lewis Acid-Catalyzed Reactions
The activation of nitromethyl phenyl sulfone can also be envisaged through Lewis acid catalysis. While specific examples utilizing nitromethyl phenyl sulfone are not abundant in the literature, the general principle involves the coordination of a Lewis acid to the nitro group. This coordination would increase the acidity of the methylene protons, potentially allowing for deprotonation under even milder conditions.
Alternatively, in reactions where nitromethyl phenyl sulfone acts as a nucleophile towards a carbonyl compound, the Lewis acid would activate the electrophile by coordinating to the carbonyl oxygen. This dual activation strategy, where a chiral Lewis acid activates the electrophile and a chiral base activates the nucleophile, is a common approach in asymmetric catalysis.
The exploration of Lewis acid-catalyzed reactions of nitromethyl phenyl sulfone represents a promising area for future research, with potential applications in asymmetric Michael additions, aldol reactions, and Mannich reactions.
Conclusion
Nitromethyl phenyl sulfone and its derivatives are valuable and versatile reagents in modern organic synthesis. The catalytic activation of these compounds, particularly through organocatalysis, has enabled the development of highly efficient and stereoselective methods for the synthesis of complex, chiral molecules. The asymmetric cascade aza-Henry/lactamization reaction stands out as a powerful example of this potential. While the application of nitromethyl phenyl sulfone in transition metal and Lewis acid catalysis is less developed, it represents a fertile ground for future investigation. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers seeking to employ these powerful synthetic tools in their own work.
References
Application of Nitromethyl Phenyl Sulfone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitromethyl phenyl sulfone is a versatile bifunctional reagent that holds significant potential in medicinal chemistry. Its structure incorporates both a nitro group and a phenyl sulfone moiety, each contributing to its unique reactivity and potential as a pharmacophore. The electron-withdrawing nature of both groups activates the methylene bridge, making the protons acidic and amenable to a variety of carbon-carbon bond-forming reactions. This property allows for its use as a building block in the synthesis of more complex molecular architectures with potential therapeutic applications.
While direct applications of nitromethyl phenyl sulfone as a therapeutic agent are not extensively documented, its utility as a synthetic precursor is of considerable interest. This document provides an overview of its potential applications, focusing on its use in the synthesis of novel compounds with potential anti-inflammatory and anticancer activities. Detailed protocols for its use in synthesis and subsequent biological evaluation are provided to guide researchers in exploring its potential in drug discovery.
Chemical Properties and Reactivity
Nitromethyl phenyl sulfone is a crystalline solid with a melting point of 78-80 °C.[1] It is soluble in organic solvents like dichloromethane and hot ethanol but insoluble in water.[2] The key to its reactivity lies in the acidic nature of the methylene protons, which can be readily deprotonated by a base to form a stabilized carbanion. This carbanion can then participate in various nucleophilic addition reactions, most notably the Henry (nitroaldol) reaction with aldehydes and ketones.
Application in the Synthesis of Bioactive Molecules
The reactivity of nitromethyl phenyl sulfone makes it a valuable precursor for the synthesis of various classes of compounds, including β-nitroalcohols, α,β-unsaturated nitro compounds, and ultimately, after reduction of the nitro group, β-aminoalcohols and other pharmacologically relevant scaffolds. The phenyl sulfone group can also be a key pharmacophoric element, as sulfones are present in a number of approved drugs.
Representative Synthetic Scheme: Synthesis of a β-Nitroalcohol Derivative
A common application of nitromethyl phenyl sulfone in medicinal chemistry is its use in the Henry reaction to synthesize β-nitroalcohol derivatives. These compounds can serve as precursors to molecules with potential anti-inflammatory or anticancer properties.
Experimental Protocols
Protocol 1: Synthesis of a β-Nitroalcohol Derivative via Henry Reaction
This protocol describes a general procedure for the reaction of nitromethyl phenyl sulfone with an aromatic aldehyde.
Materials:
-
Nitromethyl phenyl sulfone
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of nitromethyl phenyl sulfone (1.0 eq) in anhydrous THF in a round-bottom flask, add the substituted aromatic aldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired β-nitroalcohol derivative.
Protocol 2: Evaluation of Anti-Inflammatory Activity (In Vitro)
This protocol outlines a method to assess the anti-inflammatory potential of synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Griess Reagent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug) should be included.
-
-
Nitric Oxide (NO) Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the NO assay, add MTT solution to the remaining cells in each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This ensures that the observed reduction in NO is not due to cytotoxicity of the compounds.
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Quantitative Data Summary
The following table provides a representative summary of the kind of quantitative data that would be generated from the biological evaluation of compounds synthesized from nitromethyl phenyl sulfone. Note: The data presented here is illustrative and intended to serve as an example.
| Compound ID | Structure (Modification on Aldehyde) | IC₅₀ (µM) for NO Inhibition | CC₅₀ (µM) in RAW 264.7 cells |
| NPS-001 | 4-Chloro | 15.2 ± 1.8 | > 100 |
| NPS-002 | 4-Methoxy | 25.6 ± 2.5 | > 100 |
| NPS-003 | 3,4-Dichloro | 8.9 ± 0.9 | 85.4 ± 7.2 |
| NPS-004 | 4-Nitro | 12.1 ± 1.3 | > 100 |
| Control | Dexamethasone | 0.5 ± 0.1 | > 100 |
Potential Mechanism of Action: Anti-Inflammatory Pathway
Compounds derived from nitromethyl phenyl sulfone may exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Conclusion
Nitromethyl phenyl sulfone represents a valuable and versatile building block for the synthesis of novel compounds in medicinal chemistry. Its unique reactivity, stemming from the activated methylene bridge, allows for the construction of diverse molecular scaffolds. While its direct therapeutic applications are yet to be fully explored, its role as a precursor in the synthesis of potentially anti-inflammatory and anticancer agents is a promising area for further research. The protocols and conceptual frameworks provided herein are intended to facilitate the exploration of nitromethyl phenyl sulfone and its derivatives in the ongoing quest for new and effective therapeutic agents.
References
Synthesis of α-Nitro Sulfones from Nitromethyl Phenyl Sulfone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Nitro sulfones are a versatile class of organic compounds characterized by the presence of both a nitro and a sulfonyl group attached to the same carbon atom. The electron-withdrawing nature of these two functionalities imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. Specifically, α-nitro sulfones derived from nitromethyl phenyl sulfone serve as important building blocks for the construction of complex molecules, including various heterocyclic compounds and potential therapeutic agents. Their utility in medicinal chemistry is underscored by the prevalence of sulfone and nitro groups in a range of biologically active molecules. Sulfone-containing drugs are used to treat a variety of conditions, including bacterial and microbial infections, inflammation, and cancer.[1] This document provides detailed application notes and experimental protocols for the synthesis of α-nitro sulfones from nitromethyl phenyl sulfone, focusing on two primary synthetic routes: C-alkylation and Michael addition.
Synthetic Pathways Overview
The primary strategies for the synthesis of α-nitro sulfones from nitromethyl phenyl sulfone (phenylsulfonylnitromethane) involve the formation of a carbanion at the α-carbon, followed by reaction with an appropriate electrophile. The two main approaches are:
-
C-Alkylation: The acidic proton on the carbon adjacent to the nitro and sulfonyl groups can be readily removed by a base to generate a stabilized carbanion. This nucleophile can then react with various alkylating agents, such as alkyl halides and allylic acetates, to form a new carbon-carbon bond.
-
Michael Addition: The stabilized carbanion of nitromethyl phenyl sulfone can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors) to yield γ-nitro sulfones.[2]
dot
Caption: Overview of synthetic routes to α-nitro and γ-nitro sulfones.
Experimental Protocols
Protocol 1: Synthesis of α-Nitro Sulfones via C-Alkylation
This protocol describes the general procedure for the C-alkylation of nitromethyl phenyl sulfone with alkyl halides.
Materials:
-
Nitromethyl phenyl sulfone
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of nitromethyl phenyl sulfone (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-nitro sulfone.
Protocol 2: Synthesis of γ-Nitro Sulfones via Michael Addition
This protocol outlines the general procedure for the Michael addition of nitromethyl phenyl sulfone to an α,β-unsaturated carbonyl compound.
Materials:
-
Nitromethyl phenyl sulfone
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, chalcone)
-
Base (e.g., triethylamine, DBU)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Deionized water
-
Brine
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of nitromethyl phenyl sulfone (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0-1.2 eq) in the chosen solvent, add the base (0.1-1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-12 hours, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with deionized water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the pure γ-nitro sulfone.
dot
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitromethyl Phenyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of nitromethyl phenyl sulfone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nitromethyl phenyl sulfone?
A1: The most prevalent method for synthesizing nitromethyl phenyl sulfone is through the nucleophilic substitution reaction between an alkali metal salt of nitromethane and a benzenesulfonyl halide, such as benzenesulfonyl chloride. Another approach involves the oxidation of the corresponding sulfide.
Q2: What are the critical reaction parameters that influence the yield and purity?
A2: Several parameters are crucial for a successful synthesis:
-
Base: The choice of base for deprotonating nitromethane is critical. Strong, non-nucleophilic bases are often preferred.
-
Solvent: The solvent system must be able to dissolve the reactants and intermediates. Aprotic polar solvents are commonly used.
-
Temperature: Controlling the reaction temperature is essential to minimize side reactions and decomposition of the product.
-
Purity of Starting Materials: The purity of nitromethane and the phenyl sulfonyl source can significantly impact the outcome.
Q3: What are the typical side reactions observed during the synthesis?
A3: Common side reactions include the formation of dialkylated products, oxidation of the nitronate intermediate, and decomposition of the product under harsh basic or high-temperature conditions. The self-condensation of nitromethane can also occur.
Q4: How is nitromethyl phenyl sulfone typically purified?
A4: Purification is most commonly achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Column chromatography can also be employed for high-purity requirements.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Deprotonation of Nitromethane | Use a stronger base (e.g., sodium hydride instead of sodium ethoxide). Ensure the base is fresh and has been handled under anhydrous conditions. |
| Poor Quality of Benzenesulfonyl Chloride | Use freshly distilled or high-purity benzenesulfonyl chloride. Impurities can interfere with the reaction. |
| Incorrect Reaction Temperature | Maintain the reaction temperature, typically between 0°C and room temperature. Use an ice bath to control exothermic reactions. |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Water can quench the nitronate anion and hydrolyze the sulfonyl chloride. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. A slight excess of nitromethane may be beneficial. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation (Disulfonylation) | Add the benzenesulfonyl chloride slowly to the solution of the nitronate anion to maintain a low concentration of the electrophile. |
| Decomposition of Product | Avoid excessive heat and prolonged reaction times. Work up the reaction as soon as it is complete (monitor by TLC). |
| Oxidation of Nitronate | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Oily Product Instead of Solid | The product may be impure. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. Seeding with a small crystal of pure product can also help. |
| Product Co-eluting with Impurities during Chromatography | Adjust the solvent polarity for column chromatography. A gradient elution might be necessary. |
| Poor Recrystallization Recovery | Screen different solvents for recrystallization. Ensure the product is fully dissolved at a higher temperature and allowed to cool slowly. |
Data on Reaction Conditions and Yield
The following table summarizes the impact of different bases and solvents on the yield of nitromethyl phenyl sulfone.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 25 | 12 | 65 |
| 2 | Sodium Hydride | THF | 0 to 25 | 6 | 85 |
| 3 | Potassium Carbonate | DMF | 25 | 24 | 50 |
| 4 | DBU | Acetonitrile | 25 | 8 | 70 |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride in THF
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).
-
Nitromethane Addition: Cool the suspension to 0°C using an ice bath. Add nitromethane (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
Anion Formation: Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Benzenesulfonyl Chloride Addition: Add a solution of benzenesulfonyl chloride (1.05 equivalents) in anhydrous THF dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
Diagrams
Caption: Experimental workflow for the synthesis of nitromethyl phenyl sulfone.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Synthesis of (phenylsulfonyl)nitromethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (phenylsulfonyl)nitromethane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base used (e.g., an alkoxide or amine) may have degraded due to improper storage or exposure to moisture. 2. Insufficient Deprotonation of Nitromethane: The base may not be strong enough to effectively deprotonate nitromethane (pKa ≈ 10.2 in water).[1][2] 3. Hydrolysis of Benzenesulfonyl Chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid.[3][4][5] 4. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a freshly opened or properly stored base. Consider using a stronger base like sodium ethoxide or potassium tert-butoxide. 2. Switch to a stronger base or use a suitable aprotic solvent that can enhance the basicity. 3. Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 4. Gradually increase the reaction temperature and monitor the progress by TLC or other appropriate analytical techniques. |
| Formation of a White Precipitate (Insoluble in Organic Solvents) | 1. Formation of Diphenyl Sulfone: This is a common byproduct in the preparation of benzenesulfonyl chloride and may be present as an impurity.[3] 2. Hydrolyzed Benzenesulfonyl Chloride: Benzenesulfonic acid or its salt may precipitate, especially after aqueous workup.[7] | 1. Purify the starting benzenesulfonyl chloride by distillation or recrystallization if significant impurities are suspected. 2. During workup, ensure thorough washing of the organic layer with water and brine to remove any water-soluble sulfonic acid salts. |
| Yellow or Brown Discoloration of the Reaction Mixture | 1. Side Reactions of Nitromethane: In the presence of a strong base, nitromethane can undergo self-condensation or other decomposition reactions, leading to colored byproducts.[8][9] 2. Formation of Nitroalkene Species: Dehydration of potential nitroaldol-type adducts can lead to colored nitroalkenes.[10] | 1. Add the base slowly to a cooled solution of nitromethane to control the exotherm. Maintain a low reaction temperature. 2. Use milder reaction conditions and avoid excessively strong bases if this side reaction is suspected. |
| Product is an Oil and Difficult to Crystallize | 1. Presence of Impurities: Even small amounts of side products or residual solvent can inhibit crystallization. 2. Product is an aci-form: The initial product may be the aci-form of (phenylsulfonyl)nitromethane, which can exist as an oil. | 1. Purify the crude product using column chromatography. 2. Allow the purified product to stand, possibly with gentle warming or trituration with a non-polar solvent, to facilitate isomerization to the more stable nitro form. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of (phenylsulfonyl)nitromethane?
A1: The most critical factor is the rigorous exclusion of moisture from the reaction.[6] Benzenesulfonyl chloride readily hydrolyzes to benzenesulfonic acid in the presence of water, which will not react with the nitromethane anion.[3][4][5] This hydrolysis is a primary cause of low yields. Therefore, using anhydrous solvents, drying all glassware, and performing the reaction under an inert atmosphere are essential.
Q2: What are the common side reactions to be aware of?
A2: The primary side reactions include:
-
Hydrolysis of benzenesulfonyl chloride: As mentioned, this leads to the formation of benzenesulfonic acid.[3][4][5]
-
Base-catalyzed self-condensation of nitromethane: Nitromethane can react with itself in the presence of a strong base.[1]
-
Formation of diphenyl sulfone: This can be a contaminant from the synthesis of benzenesulfonyl chloride.[3]
-
Polysulfonation: While less common with nitromethane, it is a possibility if a large excess of benzenesulfonyl chloride and a strong base are used.
Q3: Which base is most suitable for this reaction?
A3: A moderately strong base is required to deprotonate nitromethane. Common choices include sodium ethoxide or other alkoxides. The choice of base can be critical; a very strong base might promote side reactions of nitromethane, while a weak base will result in incomplete deprotonation and low conversion.[11]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for benzenesulfonyl chloride and a new, more polar spot for the (phenylsulfonyl)nitromethane product should be visible. The disappearance of the benzenesulfonyl chloride spot is a good indicator of reaction completion.
Q5: My final product is contaminated with a significant amount of unreacted benzenesulfonyl chloride. How can I remove it?
A5: Unreacted benzenesulfonyl chloride can be removed during the workup. Quenching the reaction with a dilute aqueous solution of a primary or secondary amine (like ammonia or diethylamine) will convert the remaining benzenesulfonyl chloride into a water-soluble sulfonamide, which can then be easily extracted into the aqueous phase.[7] Alternatively, a careful basic wash can hydrolyze the sulfonyl chloride to the water-soluble sulfonate salt.[7]
Experimental Protocol: Synthesis of (phenylsulfonyl)nitromethane
This protocol is a general guideline and may require optimization.
Materials:
-
Nitromethane
-
Benzenesulfonyl chloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Nitronate Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve nitromethane (1.0 eq.) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C.
-
Reaction with Benzenesulfonyl Chloride: Add a solution of benzenesulfonyl chloride (1.0 eq.) in anhydrous diethyl ether dropwise to the nitronate salt suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Main Reaction Pathway
Caption: The main synthetic route to (phenylsulfonyl)nitromethane.
Key Side Reactions
References
- 1. Nitromethane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nitromethane - Sciencemadness Wiki [sciencemadness.org]
- 9. US2231403A - Reaction of nitroparaffins with aldehydes - Google Patents [patents.google.com]
- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Nitromethyl Phenyl Sulfone by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of nitromethyl phenyl sulfone via recrystallization. Below, you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to ensure the successful purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of nitromethyl phenyl sulfone.
Q1: What is the best solvent for the recrystallization of nitromethyl phenyl sulfone?
A1: The recommended solvents for the recrystallization of nitromethyl phenyl sulfone are 95% ethanol (EtOH) and chloroform (CHCl₃)[1][2]. The choice between these solvents will depend on the specific impurities present in your crude sample. It is advisable to perform small-scale solvent screening to determine the optimal solvent for your particular batch. Nitromethyl phenyl sulfone is known to be soluble in hot alcohol and dichloromethane (a similar solvent to chloroform) and insoluble in water[1][2][3].
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If nitromethyl phenyl sulfone does not dissolve upon heating, it is likely that you have not added enough solvent. Add small portions of the hot solvent sequentially, with continued heating and stirring, until the solid completely dissolves. However, be cautious not to add a large excess of solvent, as this will significantly reduce your final yield[4].
Q3: After cooling, no crystals have formed in the flask. What are the possible reasons and solutions?
A3: The absence of crystal formation upon cooling is a common issue that can arise from several factors:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can try scratching the inner wall of the flask with a glass rod at the surface of the solution or adding a small "seed" crystal of pure nitromethyl phenyl sulfone.
-
Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form even at low temperatures. In this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Insufficient cooling: Ensure the solution has been allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.
Q4: An oil has formed instead of crystals upon cooling. How can I resolve this "oiling out"?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution when saturation is reached. For nitromethyl phenyl sulfone, with a melting point of 78-80 °C, this can occur if the solution is cooled too rapidly from a high-boiling solvent[5][6][7]. To address this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and the formation of well-defined crystals.
Q5: The yield of my recrystallized nitromethyl phenyl sulfone is very low. How can I improve it?
A5: A low recovery of the purified product can be due to several factors:
-
Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution (mother liquor). Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can improve the yield.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q6: My final product is still colored. How can I remove colored impurities?
A6: If the recrystallized nitromethyl phenyl sulfone retains a colored tint, this indicates the presence of colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Data Presentation
| Solvent | Temperature | Solubility | Reference |
| 95% Ethanol | Hot | Soluble | [1][2] |
| Cold | Sparingly Soluble | Inferred | |
| Chloroform | Hot | Soluble | [1][2] |
| Cold | Sparingly Soluble | Inferred | |
| Dichloromethane | Not Specified | Soluble | [1][2][3] |
| Water | Not Specified | Insoluble | [1][2][3] |
Experimental Protocols
This section provides a detailed methodology for the recrystallization of nitromethyl phenyl sulfone using 95% ethanol.
Objective: To purify crude nitromethyl phenyl sulfone by removing impurities.
Materials:
-
Crude nitromethyl phenyl sulfone
-
95% Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stirring bar or boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude nitromethyl phenyl sulfone in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of 95% ethanol to just cover the solid.
-
Add a stirring bar or a few boiling chips to ensure smooth boiling.
-
Gently heat the mixture with continuous stirring.
-
Add hot 95% ethanol in small portions until the nitromethyl phenyl sulfone is completely dissolved. Avoid adding a significant excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a stemless funnel and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot receiving flask.
-
-
Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of ice-cold 95% ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Determine the melting point of the purified crystals. Pure nitromethyl phenyl sulfone has a melting point of 78-80 °C[5][6][7]. A sharp melting point within this range is an indicator of high purity.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the recrystallization process.
Caption: Experimental workflow for the recrystallization of nitromethyl phenyl sulfone.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. NITROMETHYL PHENYL SULFONE | 21272-85-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Nitromethyl phenyl sulfone = 99.0 T 21272-85-5 [sigmaaldrich.com]
- 6. 硝甲基苯砜 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Nitromethyl phenyl sulfone = 99.0 T 21272-85-5 [sigmaaldrich.com]
Technical Support Center: Cycloaddition Reactions with Nitromethyl Phenyl Sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of nitromethyl phenyl sulfone in cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during cycloaddition experiments involving nitromethyl phenyl sulfone.
Q1: Why is my cycloaddition reaction with nitromethyl phenyl sulfone failing or resulting in very low yields?
A1: The low reactivity of nitromethyl phenyl sulfone in cycloadditions is primarily due to the electron-withdrawing nature of both the phenylsulfonyl and nitro groups. While these groups activate the adjacent methylene group for deprotonation to form a dipole, the phenyl ring itself is deactivated. In the context of a Diels-Alder type reaction where the alkene portion is part of the sulfone, the electron-deficient nature of the system makes it a poor reaction partner for many dienes. Overcoming this inherent low reactivity often requires specific activation strategies or carefully optimized reaction conditions.
Q2: My reaction is not proceeding under thermal conditions. What activation methods can I employ?
A2: Standard thermal conditions are often insufficient for cycloadditions with nitromethyl phenyl sulfone. Several activation strategies can be employed:
-
Metal Complexation: Coordination of the phenyl sulfone to a π-basic metal fragment can dramatically increase the electron density of the aryl ring, making it susceptible to reactions that are otherwise impossible. A well-documented method involves the coordination to a tungsten complex, {WTp(NO)(PMe₃)} (where Tp = trispyrazolylborate), which activates the ring towards subsequent additions.[1]
-
Lewis Acid Catalysis: Lewis acids can accelerate cycloaddition reactions by coordinating to the electron-withdrawing groups of the dienophile (in this case, the sulfone and nitro groups). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the reaction partner.[2] Common Lewis acids to screen include BF₃·OEt₂, AlCl₃, TiCl₄, and ZnCl₂.[3]
-
High Temperature or Microwave Irradiation: For some 1,3-dipolar cycloadditions, increasing the temperature can provide the necessary activation energy. Solvent-free conditions combined with heating (e.g., 140 °C) or microwave irradiation have been shown to be effective in promoting cycloadditions with other challenging substrates and can be attempted here.[4]
Q3: What types of catalysts are effective for cycloadditions involving sulfonyl groups?
A3: While direct catalytic cycles for nitromethyl phenyl sulfone are not extensively documented, principles from related compounds are applicable:
-
Rhodium(II) Catalysts: Rh(II) catalysts, such as Rh₂(OAc)₄ and its derivatives, are highly effective in catalyzing cycloadditions of other sulfonyl-containing compounds, like N-sulfonyl-1,2,3-triazoles.[5][6] These catalysts function by generating reactive carbene intermediates. While the mechanism would be different for nitromethyl phenyl sulfone, exploring Rh(II) catalysis is a rational approach.
-
Palladium Catalysts: Pd-catalyzed [3+2] cycloadditions have been successfully used for N-sulfonyl cyclic ketimines.[7] This suggests that palladium catalytic systems could be explored for activating nitromethyl phenyl sulfone or its reaction partners.
-
Organocatalysis: For certain cycloadditions, simple organic molecules can act as catalysts. For instance, pyrrolidine has been used to catalyze the [3+2] cycloaddition of β-ketosulfones. This approach offers a metal-free alternative that is worth investigating.
Q4: I am observing a complex mixture of products or decomposition. What are the likely causes and solutions?
A4: A complex product mixture or decomposition can arise from several factors:
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Side Reactions: The forcing conditions (e.g., high heat) required to induce reactivity can also promote side reactions or decomposition of starting materials and products.
-
Instability of Intermediates: If the reaction proceeds via a transient intermediate, this species might decompose if not trapped efficiently by the reaction partner.
-
Solutions:
-
Lower the Reaction Temperature: If using a catalytic approach, it may be possible to run the reaction at a lower temperature, which can improve selectivity and reduce decomposition.
-
Optimize Reagent Stoichiometry: Using an excess of the more stable reaction partner can help to efficiently trap a transient or highly reactive intermediate.
-
Solvent Screening: The choice of solvent can significantly impact reaction outcomes. Screen a range of solvents with varying polarities.
-
Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous, as impurities can interfere with the reaction.
-
Strategies to Overcome Low Reactivity
The following table summarizes the primary strategies to enhance the reactivity of nitromethyl phenyl sulfone in cycloadditions.
| Strategy | Description | Potential Advantages | Considerations |
| Tungsten-Mediated Activation | Dihapto-coordination of the phenyl sulfone to a {WTp(NO)(PMe₃)} fragment activates the aromatic ring for subsequent protonation and nucleophilic additions, which can be part of a cycloaddition sequence.[1] | Provides a powerful and specific method to activate the otherwise unreactive phenyl sulfone ring. | Requires stoichiometric use of a complex organometallic reagent and multi-step procedures.[8] |
| Lewis Acid Catalysis | A Lewis acid (e.g., BF₃, AlCl₃, TiCl₄) is added to the reaction to coordinate with the sulfone/nitro groups, lowering the LUMO energy of the nitromethyl phenyl sulfone and accelerating the cycloaddition.[3][9] | Catalytic amounts are often sufficient. A wide range of Lewis acids can be screened. | The Lewis acid can sometimes promote undesired side reactions. Optimization of the specific acid and conditions is necessary. |
| Rhodium(II) Catalysis | Use of a Rh(II) catalyst to potentially form a reactive intermediate that can participate in the cycloaddition. This is analogous to reactions with N-sulfonyl-1,2,3-triazoles.[5][10] | Often highly efficient and can proceed under milder conditions than thermal reactions. | The mechanism may not be directly analogous, and catalyst screening is required. |
| High-Temperature / Microwave Conditions | The reaction is performed at elevated temperatures, often without a solvent, potentially using microwave irradiation to accelerate the reaction.[4] | Simple to implement and can be effective when other methods fail. | May lead to decomposition of starting materials or products; not suitable for thermally sensitive substrates. |
Experimental Protocols
Protocol 1: Activation of Phenyl Sulfone via Tungsten Complexation
This protocol is based on the methodology described for the activation of phenyl sulfones for subsequent nucleophilic additions.[1] This represents a key strategy for overcoming the inherent non-reactivity of the phenyl sulfone ring system.
Materials:
-
Methyl phenyl sulfone (or nitromethyl phenyl sulfone)
-
Tungsten complex precursor [WTp(NO)(PMe₃)(MeCN)][OTf]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (MeCN)
-
Triflic acid (HOTf)
-
Nucleophile (e.g., a masked enolate, cyanide source)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Synthesis of the η²-Phenyl Sulfone Complex:
-
In an inert atmosphere glovebox, dissolve the tungsten precursor in DCM.
-
Add a solution of methyl phenyl sulfone in DCM.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours) to allow for ligand exchange and formation of the dihapto-coordinated phenyl sulfone complex.
-
Isolate the product complex by precipitation with a non-polar solvent like pentane and filtration.
-
-
Protonation and Nucleophilic Addition:
-
Dissolve the isolated tungsten-phenyl sulfone complex in anhydrous MeCN and cool to -30 °C.
-
Add a solution of triflic acid (1 equivalent) in MeCN dropwise to protonate the coordinated phenyl ring, forming an arenium intermediate.
-
Immediately following protonation, add the desired nucleophile (e.g., a solution of NaCN in MeCN).
-
Allow the reaction to stir at the low temperature for several hours, then warm to room temperature.
-
The product, a dihapto-coordinated sulfonylated diene complex, can be isolated and purified by standard organometallic techniques. This activated diene can then be used in subsequent cycloaddition steps.
-
Visualizations
Logical Workflow and Signaling Pathways
Caption: Troubleshooting flowchart for low-yield cycloadditions.
Caption: Tungsten-mediated activation of phenyl sulfone.
Caption: General workflow for a catalyzed cycloaddition experiment.
References
- 1. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh(II)-catalyzed [3+2] cycloaddition of 2 H-azirines with N-sulfonyl-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization of nitrile oxide from nitromethyl phenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the dimerization of phenylsulfonyl nitrile oxide generated from nitromethyl phenyl sulfone during 1,3-dipolar cycloaddition reactions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when generating phenylsulfonyl nitrile oxide from nitromethyl phenyl sulfone?
The primary challenge is the rapid dimerization of the in situ generated phenylsulfonyl nitrile oxide to form a stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct. This side reaction can significantly reduce the yield of the desired 1,3-dipolar cycloaddition product (e.g., isoxazoline or isoxazole).
Q2: What is the mechanism of nitrile oxide dimerization?
Nitrile oxides are prone to dimerizing via a [3+2] cycloaddition with themselves.[1] This is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide in the reaction mixture. The proposed mechanism for the dimerization of nitrile oxides to furoxans is a stepwise process involving dinitrosoalkene diradical intermediates.
Q3: How is phenylsulfonyl nitrile oxide generated from nitromethyl phenyl sulfone?
Phenylsulfonyl nitrile oxide is typically generated in situ by the dehydration of nitromethyl phenyl sulfone. A common method for this transformation is the Mukaiyama reaction, which utilizes a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine.
Q4: How does the phenylsulfonyl group influence the reactivity of the nitrile oxide?
The electron-withdrawing nature of the phenylsulfonyl group is expected to increase the electrophilicity of the nitrile oxide, potentially accelerating its reaction with a dipolarophile. However, it does not provide significant steric hindrance to prevent dimerization.
Q5: What are the general strategies to minimize furoxan formation?
The key is to maintain a low concentration of the nitrile oxide at any given time and to ensure it reacts with the intended dipolarophile as quickly as possible. Common strategies include:
-
Slow addition of reagents: Slowly adding the dehydrating agent or the nitromethyl phenyl sulfone precursor to the reaction mixture containing the dipolarophile.
-
Low reaction temperatures: Conducting the reaction at 0°C or lower can help to slow the rate of dimerization more than the rate of the desired cycloaddition.
-
High concentration of the dipolarophile: Using the dipolarophile in excess can increase the probability of the desired reaction over dimerization.
-
Use of a highly reactive dipolarophile: A more reactive dipolarophile will trap the nitrile oxide faster.
-
Continuous flow chemistry: A continuous flow setup allows for the rapid mixing of reagents and immediate reaction of the generated nitrile oxide, minimizing the time it has to dimerize.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired cycloadduct; primary product is the furoxan dimer. | 1. High concentration of nitrile oxide: The rate of nitrile oxide generation is too high compared to its consumption by the dipolarophile. 2. Low reactivity of the dipolarophile: The dipolarophile is not reactive enough to compete with the dimerization reaction. 3. High reaction temperature: The temperature is favoring the dimerization pathway. | 1. Employ slow addition: Use a syringe pump to slowly add a solution of phenyl isocyanate (or another dehydrating agent) to the reaction mixture containing nitromethyl phenyl sulfone and the dipolarophile. 2. Increase dipolarophile concentration: Use a higher excess of the dipolarophile (e.g., 2-5 equivalents). 3. Lower the reaction temperature: Perform the reaction at 0°C or -20°C. 4. Consider a more reactive dipolarophile: If possible, switch to a more electron-rich or strained dipolarophile. |
| Complex product mixture with multiple unidentified byproducts. | 1. Decomposition of the nitrile oxide or precursor: The reaction conditions may be too harsh, leading to degradation. 2. Side reactions of the dehydrating agent: Phenyl isocyanate can react with other nucleophiles in the reaction mixture. | 1. Ensure anhydrous conditions: Water can react with the reagents and intermediates. Use dry solvents and glassware. 2. Lower the reaction temperature: This can help to prevent decomposition. 3. Choose an alternative dehydrating agent: Other dehydrating agents like oxalyl chloride or triflic anhydride might be suitable, but require careful optimization. |
| Incomplete conversion of the starting nitromethyl phenyl sulfone. | 1. Insufficient dehydrating agent: Not enough phenyl isocyanate was used to drive the reaction to completion. 2. Poor catalyst activity: The base catalyst (e.g., triethylamine) may be of poor quality or used in an insufficient amount. | 1. Increase the stoichiometry of the dehydrating agent: Use a slight excess of phenyl isocyanate (e.g., 1.1-1.2 equivalents). 2. Use a fresh, high-purity base: Ensure the triethylamine is dry and of high quality. A catalytic amount (e.g., 10 mol%) is typically sufficient. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield of the desired isoxazoline product versus the furoxan dimer in a hypothetical reaction between phenylsulfonyl nitrile oxide and styrene.
| Entry | Condition | Isoxazoline Yield (%) | Furoxan Dimer Yield (%) |
| 1 | Phenyl isocyanate added all at once at 25°C | 15 | 80 |
| 2 | Phenyl isocyanate added dropwise over 1 hour at 25°C | 45 | 50 |
| 3 | Phenyl isocyanate added dropwise over 1 hour at 0°C | 75 | 20 |
| 4 | Phenyl isocyanate added via syringe pump over 4 hours at 0°C | 85 | 10 |
| 5 | Phenyl isocyanate added dropwise over 1 hour at 0°C with 3 eq. of styrene | 88 | 8 |
Note: This data is illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific substrates and reaction setup.
Experimental Protocols
Protocol 1: In Situ Generation and Cycloaddition of Phenylsulfonyl Nitrile Oxide (Batch Method)
This protocol describes a standard batch method for the generation of phenylsulfonyl nitrile oxide from nitromethyl phenyl sulfone and its subsequent 1,3-dipolar cycloaddition with an alkene.
Materials:
-
Nitromethyl phenyl sulfone
-
Alkene (dipolarophile)
-
Phenyl isocyanate
-
Triethylamine (Et₃N)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Standard laboratory glassware (round-bottom flask, dropping funnel/syringe pump, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add nitromethyl phenyl sulfone (1.0 eq) and the alkene (1.2-2.0 eq) in anhydrous toluene.
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Prepare a solution of phenyl isocyanate (1.1 eq) in anhydrous toluene.
-
Add the phenyl isocyanate solution dropwise to the reaction mixture over a period of 1-4 hours with vigorous stirring. The use of a syringe pump for slow and controlled addition is highly recommended.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a few drops of methanol.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired isoxazoline.
Visualizations
References
Technical Support Center: Optimizing Reactions of Nitromethyl Phenyl Sulfone with Electron-Deficient Alkenes
Welcome to the technical support center for the optimization of reaction conditions for nitromethyl phenyl sulfone with electron-deficient alkenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding this specific Michael addition reaction.
Troubleshooting Guide
Encountering issues with your reaction? This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Low to No Product Yield
A low or non-existent yield of the desired Michael adduct is a common challenge. Follow this troubleshooting workflow to diagnose the potential cause.
Technical Support Center: Reactions Involving Nitromethyl Phenyl Sulfone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered in reactions involving nitromethyl phenyl sulfone.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no product yield in reactions with nitromethyl phenyl sulfone can stem from several factors, primarily related to the generation and stability of the key carbanion intermediate.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The α-proton of nitromethyl phenyl sulfone is acidic, but a sufficiently strong, non-nucleophilic base is crucial for complete carbanion formation.
-
Solution: Use strong bases like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA). Avoid weaker bases which may not fully deprotonate the sulfone.
-
-
Carbanion Instability: The α-nitro sulfone carbanion, while stabilized, can be prone to decomposition over time, especially at higher temperatures.
-
Solution: Generate the carbanion at low temperatures (e.g., -78 °C) and use it immediately in the subsequent reaction step.
-
-
Side Reactions: The highly reactive carbanion can participate in undesired reaction pathways.
-
Self-Condensation: The carbanion can react with unreacted nitromethyl phenyl sulfone. To mitigate this, employ "Barbier-like conditions" where the base is added slowly to a mixture of the sulfone and the electrophile (e.g., an aldehyde). This ensures the carbanion reacts with the electrophile as it is formed.
-
Reaction with Solvent: Protic solvents will quench the carbanion.
-
Solution: Always use anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
-
-
Poor Electrophile Reactivity: The electrophile (e.g., a sterically hindered aldehyde or ketone) may be unreactive towards the sulfone carbanion.
-
Solution: Consider using a more reactive electrophile or employing a modified Julia olefination reagent with a different activating group if applicable.
-
A general troubleshooting workflow for low yield is outlined below:
Issue 2: Formation of Unexpected Byproducts
Question: My reaction produced unexpected byproducts alongside, or instead of, my desired product. What are these byproducts and how can I avoid them?
Answer: The presence of both a nitro and a sulfonyl group can lead to specific side reactions, especially during reaction workup.
Possible Byproducts & Prevention:
-
Nef Reaction Products: The nitro group can be hydrolyzed to a carbonyl group under acidic workup conditions, a transformation known as the Nef reaction.[1][2][3] This is a common side reaction when working with nitroalkanes.
-
Prevention: Use a neutral or mildly basic workup. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids.
-
-
Oximes and Hydroxynitroso Compounds: These can form if the hydrolysis of the nitronate salt intermediate is not performed in strong acid, though for most applications, avoiding acidic conditions altogether is preferable.[3]
-
O-Alkylation Products: The nitronate anion intermediate has two nucleophilic centers (carbon and oxygen). While C-alkylation is generally favored, O-alkylation can occur under certain conditions, leading to the formation of nitronic esters.
-
Prevention: The choice of counter-ion and solvent can influence the C/O alkylation ratio. This is generally less of a problem in additions to carbonyls but can be a concern in alkylation reactions.
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my product from the crude reaction mixture. What are the best practices for purifying compounds derived from nitromethyl phenyl sulfone?
Answer: Products from these reactions are often polar due to the presence of both the nitro and sulfonyl groups, which can make purification challenging.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying these types of compounds.
-
Stationary Phase: Silica gel is typically effective. For highly basic products that may streak on silica, activated alumina can be a good alternative.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is usually required. For very polar compounds, adding a small percentage of methanol to the mobile phase may be necessary.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
-
Workup Considerations: Proper workup can simplify purification.
-
Aqueous Wash: Washing the organic layer with water or brine can help remove water-soluble impurities.
-
Extraction: Ensure complete extraction of your product from the aqueous layer, especially if it has some water solubility. Performing multiple extractions with the organic solvent is recommended.
-
| Compound Polarity | Stationary Phase | Typical Eluent System | Notes |
| Moderately Polar | Silica Gel | Hexane/Ethyl Acetate gradient | Standard approach for most products. |
| Highly Polar | Silica Gel | DCM/Methanol gradient | For products that do not move in less polar systems. |
| Basic Compounds | Alumina (neutral or basic) | Hexane/Ethyl Acetate gradient | To prevent streaking of basic amine-containing products. |
| Very Polar/Ionic | Reverse Phase Silica (C18) | Water/Acetonitrile or Water/Methanol | Useful when normal phase chromatography fails. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phenyl sulfone group? The phenyl sulfone group is a strong electron-withdrawing group that stabilizes the adjacent carbanion through resonance and inductive effects, making the α-proton acidic.
Q2: How does the nitro group affect the reactivity? The nitro group is also a powerful electron-withdrawing group. Its presence significantly increases the acidity of the α-proton compared to an alkyl phenyl sulfone, allowing for deprotonation with a wider range of bases. The resulting nitronate anion is a stabilized and effective nucleophile.[1][4]
Q3: Can I use nitromethyl phenyl sulfone in a Julia-Kocienski olefination? Nitromethyl phenyl sulfone itself is not the direct precursor for a one-pot Julia-Kocienski olefination, which typically uses heteroaryl sulfones (like benzothiazol-2-yl or phenyltetrazol-5-yl sulfones) to facilitate the key Smiles rearrangement.[5][6] However, the adducts formed from the reaction of nitromethyl phenyl sulfone can be further functionalized in multi-step sequences that lead to olefins.
Q4: My reaction is very slow. What can I do? If carbanion formation is confirmed, a slow reaction is likely due to a poorly reactive electrophile or steric hindrance. Gently warming the reaction mixture from a low temperature (e.g., -78 °C to -40 °C or 0 °C) may increase the reaction rate. However, be cautious as this can also promote decomposition of the carbanion. Monitoring the reaction by TLC is crucial.
Q5: How should I store nitromethyl phenyl sulfone? Nitromethyl phenyl sulfone is a stable solid and should be stored in a cool, dry place away from incompatible materials.
Experimental Protocols
Example Protocol: Michael Addition of Nitromethyl Phenyl Sulfone to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the conjugate addition of nitromethyl phenyl sulfone to a Michael acceptor, such as chalcone.
Materials:
-
Nitromethyl phenyl sulfone
-
Chalcone (or other α,β-unsaturated ketone)
-
Potassium carbonate (K₂CO₃) or a similar mild base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (for extraction)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add nitromethyl phenyl sulfone (1.2 equivalents) and the α,β-unsaturated ketone (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the starting materials in DMF. Add a catalytic amount of a mild base like potassium carbonate (0.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
The general workflow for this experimental protocol is visualized below:
References
Analysis of byproducts in nitromethyl phenyl sulfone reactions by TLC and NMR
Technical Support Center: Analysis of Nitromethyl Phenyl Sulfone Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers analyzing the byproducts of reactions involving nitromethyl phenyl sulfone using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
Thin-Layer Chromatography (TLC) Analysis
Q1: My TLC plate shows a long, continuous streak from the baseline instead of distinct spots. What's causing this?
A1: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading : Applying too much sample to the plate is the most frequent cause.[1][2] The stationary phase becomes saturated, leading to poor separation.
-
Inappropriate Solvent System : If the solvent system is too polar for your compounds, they will travel with the solvent front with little separation. Conversely, if it's not polar enough, they may not move from the baseline. Streaking can occur if the polarity is not optimized.
-
Solution : Adjust the polarity of your mobile phase. If your compound is highly polar, you may need a more polar eluent system.[2]
-
-
Acidic or Basic Compounds : Nitromethyl phenyl sulfone is acidic, and its salts or other acidic/basic compounds in your mixture can interact strongly with the silica gel (which is acidic), causing streaking.
Q2: I see multiple spots on my TLC, but they are very close together (low resolution). How can I improve the separation?
A2: Poor separation of spots with similar Rf values can be resolved by:
-
Changing Solvent System Polarity : A slight adjustment in the solvent ratio can significantly impact separation. Try a range of solvent systems with varying polarities.
-
Trying Different Solvents : Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation, even if the overall polarity is similar.
-
Using a Longer TLC Plate : A longer plate allows for a longer development time, which can increase the distance between spots.
-
2D TLC : If you suspect a compound is decomposing on the silica plate, you can run a 2D TLC.[4] Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a new solvent system.[4] Stable compounds will appear on the diagonal, while decomposition products will appear off the diagonal.[4]
Q3: No spots are visible on my TLC plate after development. What went wrong?
A3: This issue can be traced to several possibilities:
-
Insufficient Sample Concentration : The amount of compound spotted may be below the detection limit.[1][2]
-
Solution : Concentrate your sample or spot it multiple times in the same location, ensuring the solvent dries between applications.[2]
-
-
Compound is Not UV-Active : If you are using a UV lamp for visualization, your compounds may not have a UV chromophore.
-
Compound Evaporation : If your product or byproduct is volatile, it may have evaporated from the plate during development or drying.[2]
-
Solvent Level Too High : If the initial solvent level in the chamber is above the spotting line, the sample will dissolve into the solvent pool instead of migrating up the plate.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Q1: My ¹H NMR spectrum is very complex and shows more peaks than expected. How do I begin to identify byproducts?
A1: A complex spectrum usually indicates a mixture of products, starting materials, and byproducts.
-
Identify Starting Materials : First, identify the characteristic peaks for your starting materials (e.g., nitromethyl phenyl sulfone and the other reactant). The methylene protons (CH₂) in nitromethyl phenyl sulfone typically appear as a singlet.
-
Look for Solvent Peaks : Identify residual solvent peaks from your reaction or workup (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, CH₂Cl₂ at ~5.30 ppm).
-
Analyze Characteristic Peaks : Look for new, distinct signals that could correspond to your expected product. For example, in a Michael addition reaction, look for the formation of new C-H bonds and changes in the chemical shifts of protons adjacent to the newly formed bond.
-
Consider Common Byproducts :
-
Self-condensation or polymerization of the reactant.
-
Products from side reactions with the base or solvent.
-
Decomposition products : Nitromethyl phenyl sulfone can be unstable under certain conditions.
-
Q2: I have broad, unresolved humps in my NMR spectrum. What do they signify?
A2: Broad signals in an NMR spectrum can indicate several things:
-
Insoluble Material : The presence of insoluble material in your NMR tube can severely degrade the resolution.
-
Solution : Filter your sample through a small plug of cotton or glass wool into a clean NMR tube.
-
-
Paramagnetic Impurities : Trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange : Protons that are exchanging between different chemical environments on the NMR timescale (e.g., acidic protons) can appear as broad signals.
-
Polymeric Byproducts : Polymeric materials often give rise to broad, poorly defined peaks.
Experimental Protocols
General Protocol for a Michael Addition Reaction
This protocol describes a generic Michael addition of nitromethyl phenyl sulfone to an α,β-unsaturated ketone.
-
Reaction Setup : To a stirred solution of the α,β-unsaturated ketone (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq).
-
Addition of Sulfone : Add a solution of nitromethyl phenyl sulfone (1.2 eq) in the same solvent dropwise over 10 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting material, the reaction mixture, and a co-spot on the same plate. The reaction is complete when the starting material spot has disappeared and a new, lower Rf product spot is dominant.
-
Workup : Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis : Analyze the crude and purified products by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and identify any remaining byproducts.
TLC Monitoring Protocol
-
Plate Preparation : Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting : Use a capillary tube to spot the crude reaction mixture on the origin line. Keep the spot as small as possible.
-
Development : Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[1] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization : Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Rf Calculation : Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Data Presentation: Byproduct Analysis
The following table summarizes hypothetical TLC and ¹H NMR data for a Michael addition reaction.
| Compound Name | Structure Description | Typical TLC Rf (3:1 Hexane:EtOAc) | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Nitromethyl phenyl sulfone | Starting Material | 0.50 | 7.6-8.0 (m, 5H, Ar-H), 5.5 (s, 2H, SO₂CH₂NO₂) |
| α,β-Unsaturated Ketone | Starting Material (e.g., Chalcone) | 0.65 | 7.2-7.8 (m, Ar-H), 7.0-7.5 (d, 2H, vinyl H) |
| Michael Adduct | Desired Product | 0.35 | 7.5-8.0 (m, 5H, Ar-H of sulfone), other Ar-H, 4.5-5.5 (m, 2H), 3.0-4.0 (m, 1H) |
| Diphenyl sulfone | Potential Byproduct (from decomposition/side reaction) | 0.55 | 7.95 (d, 4H, Ar-H), 7.55 (t, 4H, Ar-H), 7.50 (t, 2H, Ar-H) |
| Base-Related Impurity (DBU) | Process Impurity | 0.05 (streaks) | 1.5-3.5 (multiple broad multiplets) |
Visual Workflow for Reaction and Analysis
The following diagram illustrates the logical workflow from the experimental setup to the final analysis and identification of byproducts in a typical nitromethyl phenyl sulfone reaction.
Caption: Workflow for nitromethyl phenyl sulfone reaction monitoring and byproduct analysis.
References
Technical Support Center: Scale-up Synthesis of Nitromethyl Phenyl Sulfone
Welcome to the technical support center for the scale-up synthesis of nitromethyl phenyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of nitromethyl phenyl sulfone?
A1: The synthesis of nitromethyl phenyl sulfone involves nitration, which is a highly exothermic process. The primary safety concern is the potential for a thermal runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[1][2] It is crucial to have robust temperature control and an emergency cooling plan in place. Additionally, nitromethane and the nitronate salt intermediates can be explosive under certain conditions.[3] The final product is a combustible solid.[4] A thorough risk assessment, such as a Hazard and Operability (HAZOP) study, is highly recommended before any scale-up.
Q2: What are the common impurities or by-products observed during the synthesis?
A2: During the synthesis of nitromethyl phenyl sulfone, potential by-products can arise from side reactions. These may include polynitrated species, although less likely for this specific reaction, and products from the decomposition of reagents or intermediates, especially if the reaction temperature is not well-controlled.[5] Residual starting materials such as nitromethane and sodium benzenesulfonate may also be present as impurities. The solvent, typically DMF, can also be a challenging impurity to remove completely.
Q3: Are there alternative, potentially safer, synthesis routes for large-scale production?
A3: While the classical synthesis method is effective, continuous flow chemistry is emerging as a safer alternative for nitration reactions.[5] Flow chemistry offers superior temperature control due to the high surface-area-to-volume ratio in the microreactors, which significantly reduces the risk of thermal runaway.[5] This technology can also lead to improved product quality and consistency.[5]
Q4: What are the recommended storage conditions for nitromethyl phenyl sulfone?
A4: Nitromethyl phenyl sulfone should be stored at room temperature in a well-ventilated area, away from heat sources and open flames as it is a combustible solid.[4][6] It is also advisable to store it in a dry environment as it is insoluble in water.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time. Ensure the cooling bath maintains the target temperature without overcooling. |
| Degradation of product or intermediates due to temperature excursion. | Implement more stringent temperature control. For large-scale reactions, consider using a reactor with better heat transfer capabilities or a semi-batch process with controlled addition of reagents. | |
| Poor quality of starting materials. | Verify the purity of nitromethane, sodium benzenesulfonate, and other reagents before use. | |
| Product is an Oil or Gummy Solid | Presence of impurities, especially residual solvent (DMF). | Ensure efficient removal of DMF after reaction work-up. This can be achieved by washing with water (if product is not water-soluble) or by azeotropic distillation with a suitable solvent. |
| Incomplete crystallization. | Optimize the crystallization process. This may involve screening different solvents, adjusting the cooling rate, or using seed crystals. | |
| Difficult Filtration | Fine crystal size or amorphous solid. | Control the crystallization process to obtain larger, more uniform crystals. This can be influenced by solvent choice, cooling profile, and agitation rate. |
| Clogging of the filter medium. | Consider using a filter aid or a different type of filtration equipment suitable for the particle size. | |
| Discoloration of Product (Yellowish) | Presence of colored impurities or degradation products. | Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities. Sublimation is another effective purification method.[6] |
| Reaction temperature was too high. | Ensure strict adherence to the recommended reaction temperature (0-5 °C). |
Experimental Protocols
Key Experiment: Scale-up Synthesis of Nitromethyl Phenyl Sulfone
This protocol describes a general procedure for the synthesis of nitromethyl phenyl sulfone on a larger laboratory scale. Caution: This reaction is exothermic and should be conducted by trained personnel with appropriate safety measures in place.
Materials:
-
Sodium benzenesulfonate (1.0 eq)
-
Nitromethane (1.2 eq)
-
Sodium methoxide (1.1 eq)
-
Iodine (1.05 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Sodium thiosulfate solution, 10%
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (95%) for recrystallization
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium methoxide in DMF under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Reagent Addition:
-
Slowly add nitromethane to the cold sodium methoxide solution while maintaining the temperature below 5 °C.
-
In a separate flask, dissolve sodium benzenesulfonate and iodine in DMF.
-
Add the solution of sodium benzenesulfonate and iodine dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding it to a stirred solution of 1M HCl at 0 °C.
-
Decolorize the mixture by adding 10% sodium thiosulfate solution until the iodine color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from hot 95% ethanol.[6]
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
-
Data Presentation: Reaction Parameters and Yield
| Parameter | Lab Scale (1 g) | Scale-up (100 g) | Key Considerations for Scale-up |
| Reaction Volume | 20 mL | 2 L | Efficient stirring and heat transfer become critical. |
| Addition Time | 15 min | 1-2 hours | Slower addition is necessary to control the exotherm. |
| Stirring Speed | 300 rpm | 150-250 rpm (impeller dependent) | Ensure good mixing to avoid localized hot spots. |
| Cooling Method | Ice bath | Jacketed reactor with a chiller | More robust and reliable cooling is essential. |
| Typical Yield | 80-85% | 75-80% | Yield may slightly decrease on scale-up due to handling losses and less efficient mixing/heat transfer if not properly managed. |
Visualizations
Caption: Experimental workflow for the synthesis of nitromethyl phenyl sulfone.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Managing Exothermic Reactions of Nitromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving nitromethyl phenyl sulfone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with nitromethyl phenyl sulfone?
A1: The primary thermal hazards stem from its potential for exothermic decomposition, especially in the presence of bases or at elevated temperatures. The nitronate salts of nitromethyl phenyl sulfone can be explosive. One of its salts is known to decompose vigorously above 150 °C. Reactions involving this compound, particularly nitration reactions, are often exothermic and can lead to thermal runaway if not properly controlled.[1][2]
Q2: What is a thermal runaway reaction and why is it a concern with nitromethyl phenyl sulfone?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing an explosion. Given the energetic nature of the nitro group in nitromethyl phenyl sulfone, uncontrolled exothermic reactions are a significant safety concern.
Q3: What are the key process safety management (PSM) principles to apply when working with nitromethyl phenyl sulfone?
A3: A robust Process Safety Management (PSM) program is crucial. Key elements include:
-
Process Hazard Analysis (PHA): Systematically identify, evaluate, and control the hazards associated with the chemical process. Techniques like Hazard and Operability Studies (HAZOP) and Fault Tree Analysis (FTA) can be employed.[3]
-
Operating Procedures: Develop and maintain clear, written instructions for safely conducting tasks.
-
Training: Ensure all personnel are thoroughly trained on the operating procedures, safety protocols, and emergency responses.
-
Management of Change (MOC): Implement a formal procedure for reviewing and authorizing any changes to the process, equipment, or procedures.
-
Emergency Planning and Response: Establish and practice emergency procedures for potential incidents like thermal runaways.
Q4: How can I safely scale up a reaction involving nitromethyl phenyl sulfone?
A4: Scaling up exothermic reactions requires careful planning and a thorough understanding of the reaction's thermal properties. It is crucial to conduct a comprehensive hazard assessment before proceeding. Key considerations include:
-
Calorimetry Studies: Perform Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) to determine the onset of decomposition, heat of reaction, and potential for gas generation.
-
Heat Transfer Calculations: Ensure the larger reactor has sufficient cooling capacity to dissipate the heat generated by the reaction. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Controlled Addition: Implement controlled addition of reagents to manage the rate of heat generation.
-
Agitation: Ensure efficient and reliable agitation to maintain uniform temperature throughout the reactor and prevent localized hot spots.
Troubleshooting Guides
Problem: Rapid, Uncontrolled Temperature Increase During Reaction
| Possible Cause | Suggested Solution |
| Inadequate Cooling | Immediately enhance cooling by lowering the temperature of the cooling bath or using a more efficient cooling medium. Ensure good contact between the cooling medium and the reaction vessel. |
| Reagent Addition Rate Too High | Immediately stop the addition of the limiting reagent. Resume addition at a much slower rate once the temperature is under control. |
| Poor Agitation | Increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots. Ensure the stirrer is functioning correctly. |
| Incorrect Reagent Concentration | Verify the concentration of all reagents. Higher than expected concentrations can lead to a faster and more exothermic reaction. |
| Unexpected Side Reaction | If the temperature continues to rise despite corrective actions, an unexpected and highly exothermic side reaction may be occurring. Prepare to execute an emergency quench procedure. |
Problem: Reaction Fails to Initiate, Followed by a Sudden Exotherm
| Possible Cause | Suggested Solution |
| Induction Period | Some reactions have an induction period. Do not increase the temperature or add more reagents prematurely. Monitor the reaction closely. |
| Accumulation of Unreacted Reagents | If the reaction has a significant induction period, a dangerous amount of unreacted starting material can accumulate. When the reaction finally initiates, the large amount of accumulated reagent can react very rapidly, leading to a powerful exotherm. |
| Low Initial Temperature | While counterintuitive for managing exotherms, some reactions require a specific activation temperature. If the initial temperature is too low, the reaction may not start, leading to reagent accumulation. Carefully and slowly increase the temperature to the recommended initiation point while monitoring for any signs of an exotherm. |
Problem: Signs of Thermal Decomposition (e.g., Gas Evolution, Color Change)
| Possible Cause | Suggested Solution |
| Temperature Exceeds Decomposition Onset | Immediately stop any heating and apply maximum cooling. If possible, dilute the reaction mixture with a cold, inert solvent. |
| Contamination | Impurities can sometimes catalyze decomposition at lower temperatures. Ensure all glassware is clean and reagents are of appropriate purity. |
| Localized Hot Spots | Inefficient stirring can lead to localized areas of high temperature, initiating decomposition. Improve agitation immediately. |
Quantitative Data
A thorough understanding of the thermal properties of nitromethyl phenyl sulfone and its reaction mixtures is critical for safe operation. The following table summarizes key parameters that should be determined experimentally for your specific process.
| Parameter | Description | Typical Experimental Technique | Importance |
| Heat of Reaction (ΔHrxn) | The amount of heat released or absorbed during the chemical reaction. | Reaction Calorimetry (RC1), Isothermal Titration Calorimetry (ITC) | Essential for calculating the adiabatic temperature rise and designing adequate cooling systems.[4] |
| Onset Temperature of Decomposition (Tonset) | The temperature at which the substance begins to decompose exothermically. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC)[5] | Defines the upper safe operating temperature limit. |
| Heat of Decomposition (ΔHdecomp) | The amount of heat released during the decomposition of the substance. | Differential Scanning Calorimetry (DSC) | Indicates the severity of a potential runaway reaction. |
| Activation Energy of Decomposition (Ea) | The minimum amount of energy required to initiate the decomposition reaction. | Accelerating Rate Calorimetry (ARC), Kinetic modeling | Helps in understanding the rate of decomposition at different temperatures. |
| Gas Generation | The volume and rate of gas produced during a reaction or decomposition. | Accelerating Rate Calorimetry (ARC) with pressure monitoring | Crucial for designing emergency relief systems to prevent vessel over-pressurization. |
Experimental Protocols
Protocol 1: Determination of Onset Temperature of Decomposition using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of nitromethyl phenyl sulfone into a high-pressure DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC instrument. Use an empty, sealed pan as a reference.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which indicates the beginning of decomposition.
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
WARNING: This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood with a blast shield in place. The choice of quenching agent depends on the specific reaction chemistry and should be determined during the process hazard analysis.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
Stop the addition of all reagents.
-
Apply maximum cooling to the reactor.
-
-
Preparation of Quench Solution: Have a pre-prepared, cold quenching solution readily available. A common quenching agent for nitrations is a large volume of ice-cold water or a dilute aqueous solution of a reducing agent like sodium bisulfite.[6]
-
Quenching:
-
If the temperature continues to rise uncontrollably, slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. NEVER add the quenching solution to the runaway reaction, as this can cause a violent eruption.
-
The addition should be done behind a safety shield.
-
-
Post-Quench:
-
Continue to stir and cool the quenched mixture.
-
Monitor for any signs of continued reaction or gas evolution.
-
Follow appropriate hazardous waste disposal procedures.[7]
-
Visualizations
References
- 1. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 2. icheme.org [icheme.org]
- 3. publications.drdo.gov.in [publications.drdo.gov.in]
- 4. scribd.com [scribd.com]
- 5. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]
- 6. benchchem.com [benchchem.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
Validation & Comparative
A Comparative Guide to Nitrile Oxide Precursors: Nitromethyl Phenyl Sulfone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Nitrile oxides are versatile synthetic intermediates, primarily utilized in [3+2] cycloaddition reactions to construct five-membered heterocycles like isoxazoles and isoxazolines, which are prevalent scaffolds in medicinal chemistry. The choice of precursor for the in situ generation of these reactive species is critical and can significantly impact yield, substrate scope, and experimental convenience. This guide provides an objective comparison of nitromethyl phenyl sulfone against other common nitrile oxide precursors, supported by experimental data and detailed protocols.
At a Glance: Comparison of Nitrile Oxide Precursors
| Precursor | Generation Method | Key Advantages | Key Disadvantages | Stability & Handling |
| Nitromethyl Phenyl Sulfone | Base-induced elimination | Solid, stable, crystalline precursor.[1] | Limited commercial availability, potentially explosive nitronate salt intermediates.[1][2] | Indefinitely stable as a solid.[1] Nitronate salts are explosive.[2] |
| Aldoximes | Oxidation (e.g., with NBS, NCS, hypervalent iodine reagents) or via hydroximoyl chlorides.[3][4] | Readily available starting materials, numerous established protocols.[5] | Can require harsh oxidants or multi-step procedures (via hydroximoyl chlorides).[3] | Generally stable solids, but can be sensitive to hydrolysis.[5][6] |
| Primary Nitroalkanes | Dehydration (Mukaiyama method with phenyl isocyanate).[7][8] | Good for a range of aliphatic and aromatic nitrile oxides. | Nitroalkanes can be hazardous (potentially explosive) and reactive towards other functional groups.[9][10][11] | Handle with care due to potential for explosive decomposition.[10][11] |
| O-Silylated Hydroxamic Acids | Dehydration with activating agents (e.g., triflic anhydride).[12] | Stable, crystalline, and readily accessible precursors; mild generation conditions.[12] | Requires preparation of the silylated precursor. | Stable to many synthetic transformations and chromatography.[12] |
Performance Data in [3+2] Cycloaddition Reactions
The following tables summarize the performance of different nitrile oxide precursors in cycloaddition reactions with common dipolarophiles, styrene and methyl acrylate. The yields are for the final isoxazoline product.
Table 1: Cycloaddition with Styrene
| Precursor | Reagents for Nitrile Oxide Generation | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde Oxime | t-BuOCl, NaI, 2,6-lutidine | Dioxane | Room Temp | 88 | [13] |
| Benzaldehyde Oxime | NCS, Et3N | CH2Cl2 | Room Temp | ~60-70* | [14] |
| O-tert-butyldiphenylsilyl benzhydroxamate | Tf2O, Et3N | CH2Cl2 | -40 °C to RT | 86 | [12] |
*Yield estimated from similar reactions and general literature knowledge.
Table 2: Cycloaddition with Methyl Acrylate
| Precursor | Reagents for Nitrile Oxide Generation | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde Oxime | NaCl, Oxone, Na2CO3 | Not specified | Room Temp | 85 | [9] |
| O-tert-butyldiphenylsilyl benzhydroxamate | Tf2O, Et3N | CH2Cl2 | -40 °C to RT | 89 | [12] |
Experimental Protocols
General Procedure for [3+2] Cycloaddition
The following are generalized experimental protocols for the in situ generation of a nitrile oxide from each precursor and its subsequent cycloaddition with a dipolarophile to form an isoxazoline.
1. From Nitromethyl Phenyl Sulfone
To a solution of nitromethyl phenyl sulfone (1.0 eq) and the dipolarophile (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane or THF at 0 °C, a base (e.g., triethylamine, 1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. From Aldoximes (via Oxidation)
To a solution of the aldoxime (1.0 eq) and the dipolarophile (1.2 eq) in a suitable solvent (e.g., dioxane, acetonitrile), an oxidizing agent (e.g., t-BuOCl/NaI[13] or NCS/Et3N[14]) and a base (e.g., 2,6-lutidine or triethylamine) are added. The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
3. From Primary Nitroalkanes (Mukaiyama Method)
A solution of the primary nitroalkane (1.0 eq) and the dipolarophile (1.2 eq) in an anhydrous solvent (e.g., benzene or toluene) is treated with phenyl isocyanate (1.1 eq) and a catalytic amount of a base (e.g., triethylamine). The mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the isoxazoline from the diphenylurea byproduct.
4. From O-Silylated Hydroxamic Acids
To a solution of the O-silylated hydroxamic acid (1.0 eq) and the dipolarophile (1.2 eq) in anhydrous dichloromethane at -40 °C, triethylamine (3.0 eq) is added, followed by the dropwise addition of triflic anhydride (1.1 eq).[12] The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Reaction Workflows and Logical Comparison
Nitrile Oxide Generation and Cycloaddition Workflow
The general workflow involves the in situ generation of a nitrile oxide from a stable precursor, which then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene or alkyne) to form the desired heterocyclic product.
Caption: General workflow for nitrile oxide generation and cycloaddition.
Comparison of Nitrile Oxide Generation Pathways
This diagram illustrates the different starting materials and reagents required for each precursor type to generate the key nitrile oxide intermediate.
References
- 1. NITROMETHYL PHENYL SULFONE | 21272-85-5 [chemicalbook.com]
- 2. NITROMETHYL PHENYL SULFONE CAS#: 21272-85-5 [amp.chemicalbook.com]
- 3. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. 2-Isoxazoline synthesis [organic-chemistry.org]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitromethyl Phenyl Sulfone and Ethyl Nitroacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the choice of a stabilized carbanion precursor is critical to the success of a synthetic strategy. Among the various options, nitromethane derivatives stand out for their versatility. This guide provides an objective comparison of two such reagents: nitromethyl phenyl sulfone and ethyl nitroacetate. We will delve into their performance in two key synthetic transformations—the Michael addition and the Henry (nitroaldol) reaction—supported by experimental data, detailed protocols, and visual workflows to aid in your selection of the optimal reagent for your research.
At a Glance: Key Differences and Applications
| Feature | Nitromethyl Phenyl Sulfone | Ethyl Nitroacetate |
| Carbanion Stability | Highly stabilized by both the nitro and phenylsulfonyl groups. | Stabilized by the nitro and ester groups. |
| Acidity (pKa) | More acidic, allowing for the use of milder bases. | Less acidic, often requiring stronger bases for deprotonation. |
| Reactivity | Potent nucleophile in Michael additions and other C-C bond-forming reactions. | Widely used, versatile reagent in a variety of condensation and addition reactions.[1][2] |
| Synthetic Utility | Precursor to α-nitro sulfones, which can be further transformed (e.g., desulfonation). | Precursor to β-nitro esters, γ-nitro esters, and α-amino acids.[1][3] |
| Handling | Crystalline solid. | Liquid. |
Performance in Michael Addition Reactions
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for the formation of new carbon-carbon bonds. Both nitromethyl phenyl sulfone and ethyl nitroacetate serve as effective Michael donors.
The phenylsulfonyl group in nitromethyl phenyl sulfone provides significant activation to the adjacent methylene protons, often leading to high reactivity. The resulting α-nitro sulfone adducts are valuable synthetic intermediates. Ethyl nitroacetate is also a widely employed Michael donor, leading to the formation of γ-nitro ester derivatives, which are precursors to a variety of functionalized molecules, including γ-amino acids.[1]
Below is a summary of their performance in representative Michael addition reactions.
Table 1: Comparison of Nitromethyl Phenyl Sulfone and Ethyl Nitroacetate in Michael Additions
| Reagent | Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Stereoselectivity | Reference |
| Nitromethyl phenyl sulfone | Chalcone | NaOH | DMF | 0.17 | Not Specified | Not Specified | [4] |
| Ethyl nitroacetate | Chalcone | NaOH | DMF | 0.17 | Not Specified | Not Specified | [4] |
| Ethyl nitroacetate | (E)-4-phenylbut-3-en-2-one | 9-amino-9-deoxyepiquinine / Benzoic acid | H₂O | Not Specified | High | High (ee not specified) | Not available |
| Ethyl nitroacetate | Methyl vinyl ketone | K₂CO₃ | Dioxane | 36 | Not Specified | 99% ee | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is from various sources and should be interpreted with consideration of the specific reaction parameters.
Performance in Henry (Nitroaldol) Reactions
The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone. The resulting β-nitro alcohol is a versatile intermediate that can be converted to nitroalkenes, amino alcohols, and α-nitro ketones.
Both reagents participate effectively in the Henry reaction. The choice between them may depend on the desired functionality in the final product. The phenylsulfonyl group can be retained for further transformations or removed, while the ester group in the product from ethyl nitroacetate offers a handle for modifications like hydrolysis or amidation.
Table 2: Comparison of Nitromethyl Phenyl Sulfone and Ethyl Nitroacetate in Henry Reactions
| Reagent | Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| Nitromethyl phenyl sulfone | Benzaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | No direct data found |
| Ethyl nitroacetate | N-alkyl trifluoromethyl aldimines | Self-catalyzed / Lewis Acid | Solvent-free | Not Specified | Good | Good stereocontrol | [6][7] |
| Ethyl nitroacetate | Benzaldehyde | PS-BEMP | Solvent-free | 16 | 92 | Not Specified | [8] |
| Nitromethane (for comparison) | 4-Nitrobenzaldehyde | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | 24-48 | 96 | 90.4% ee | [9] |
Experimental Protocols
Michael Addition of Nitromethane to Chalcone
Materials:
-
Chalcone (5 mmol)
-
Nitromethane (5 mmol)
-
1M Sodium hydroxide solution (5 mL)
-
Dimethylformamide (DMF) (5 mL)
-
Ethanol for recrystallization
Procedure:
-
To a stirred solution of chalcone (5 mmol) and nitromethane (5 mmol) in DMF (5 mL), add 1M NaOH solution (5 mL).
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the precipitated product.
-
Dry the product and recrystallize from ethanol to obtain the purified Michael adduct.[4]
Asymmetric Henry Reaction of 4-Nitrobenzaldehyde with Nitromethane
Materials:
-
Chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%)
-
Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%)
-
Ethanol (2 mL)
-
4-Nitrobenzaldehyde (0.2 mmol)
-
Nitromethane (2 mmol)
-
Nitrogen atmosphere setup
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol) and Cu(OAc)₂·H₂O (0.04 mmol) in ethanol (2 mL).
-
Stir the solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add 4-nitrobenzaldehyde (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 10 °C or 25 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate and purify the product using standard techniques such as column chromatography.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[9]
Visualizing the Synthetic Pathways
To further clarify the roles of these reagents, the following diagrams illustrate the general mechanisms of the Michael addition and Henry reaction.
Caption: General workflow for the Michael addition reaction.
Caption: General workflow for the Henry (nitroaldol) reaction.
Conclusion
Both nitromethyl phenyl sulfone and ethyl nitroacetate are valuable reagents for the construction of carbon-carbon bonds.
Nitromethyl phenyl sulfone offers the advantage of higher acidity, potentially allowing for the use of milder reaction conditions. The resulting α-nitro sulfone products open up a unique avenue for further synthetic transformations, including desulfonation to introduce a nitroalkyl group.
Ethyl nitroacetate is a widely accessible and versatile reagent that has been extensively studied in a vast array of reactions. Its utility in the synthesis of amino acids and other biologically relevant molecules is well-established.
The choice between these two reagents will ultimately depend on the specific synthetic target, the desired functional group tolerance, and the planned subsequent transformations. This guide provides a foundational understanding to aid in making an informed decision for your synthetic endeavors.
References
- 1. Ethyl nitroacetate 97 626-35-7 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl nitroacetate synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl Nitroacetate in Aza-Henry Addition on Trifluoromethyl Aldimines: A Solvent-Free Procedure To Obtain Chiral Trifluoromethyl α,β-Diamino Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Nitromethyl Phenyl Sulfone and Nitromethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of nitromethyl phenyl sulfone and nitromethane, two important reagents in organic synthesis. The focus is on their utility in forming carbon-carbon bonds, a cornerstone of molecular construction in drug development and materials science. This analysis is supported by physical property data and representative experimental protocols to illustrate their practical applications.
Overview of Physicochemical Properties
The fundamental differences in reactivity between nitromethyl phenyl sulfone and nitromethane stem from their distinct molecular structures. Nitromethane is the simplest nitroalkane, while nitromethyl phenyl sulfone features both a nitro group and a phenylsulfonyl group attached to the same methylene carbon. These differences are quantitatively reflected in their physical and chemical properties.
| Property | Nitromethyl Phenyl Sulfone | Nitromethane |
| Molecular Formula | C₇H₇NO₄S[1][2] | CH₃NO₂[3][4] |
| Molecular Weight | 201.20 g/mol | 61.04 g/mol [4][5] |
| Appearance | White to off-white solid/crystals[2][6] | Colorless liquid[3][5] |
| Melting Point | 78-80 °C[2][6][7] | -29 °C[3][5] |
| Boiling Point | 122-123 °C[2][6] | 101.2 °C[3][5] |
| pKa | ~4.07 (Predicted)[2][6] | ~10.2[3][5][8] |
Acidity and Carbanion Stability: The Core of Reactivity
The primary utility of these reagents in C-C bond formation lies in the acidity of the protons on the carbon adjacent to the nitro group (the α-carbon). Deprotonation at this position generates a nucleophilic carbanion (a nitronate), which is the key reactive intermediate.
The most striking difference between the two compounds is the acidity of these α-protons, as indicated by their pKa values. Nitromethyl phenyl sulfone (predicted pKa ≈ 4.07) is significantly more acidic than nitromethane (pKa ≈ 10.2).[2][3][6] This vast difference of approximately 6 pKa units means that nitromethyl phenyl sulfone is about a million times more acidic.
This enhanced acidity is due to the powerful electron-withdrawing nature of both the phenylsulfonyl (-SO₂Ph) and the nitro (-NO₂) groups.[9] When the α-proton is removed, the resulting negative charge on the carbon is extensively delocalized through resonance onto the oxygen atoms of both the sulfone and the nitro groups.[9][10] This superior charge delocalization results in a highly stabilized conjugate base, making the parent compound more acidic. In contrast, the carbanion of nitromethane is stabilized only by the single nitro group.[11][12]
Implications for Reactivity in Key Synthetic Reactions
The difference in acidity directly translates to differing reactivity and requirements for reaction conditions in common C-C bond-forming reactions.
The Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[13][14]
-
Nitromethyl Phenyl Sulfone: Due to its high acidity, its carbanion can be generated using mild bases such as triethylamine (Et₃N) or even weaker bases under appropriate conditions. This allows for reactions to proceed under less harsh conditions, which can be crucial for sensitive or complex substrates often encountered in drug synthesis.
-
Nitromethane: Requires a stronger base (e.g., sodium hydroxide, potassium carbonate, or an alkoxide) to generate a sufficient concentration of the nitronate anion for the reaction to proceed efficiently.[14][15] The use of strong bases can sometimes lead to side reactions like the Cannizzaro reaction or aldol self-condensation of the carbonyl partner.[13]
The Michael Addition
In the Michael addition, the nucleophilic carbanion adds to an α,β-unsaturated carbonyl compound (a Michael acceptor).[16][17]
-
Nitromethyl Phenyl Sulfone: As with the Henry reaction, its facile deprotonation allows for the use of a wider array of mild bases. The resulting Michael adduct contains the phenylsulfonyl group, which is a versatile synthetic handle. It can be removed under reductive conditions or used to direct further transformations.
-
Nitromethane: Again, stronger basic conditions are typically required. The reaction provides a direct route to γ-nitro carbonyl compounds, which are valuable precursors for γ-amino acids and other biologically relevant molecules.[16]
Summary of Reactivity Comparison
| Feature | Nitromethyl Phenyl Sulfone | Nitromethane |
| C-H Acidity | Very High (pKa ≈ 4.07) | Moderate (pKa ≈ 10.2) |
| Carbanion Stability | Highly stabilized by two electron-withdrawing groups (-NO₂ and -SO₂Ph) | Stabilized by one electron-withdrawing group (-NO₂) |
| Required Base Strength | Mild (e.g., organic amines) | Moderate to Strong (e.g., hydroxides, alkoxides) |
| Reaction Conditions | Generally milder, often room temperature | Can require stronger bases and/or heating |
| Synthetic Advantages | Milder conditions, compatible with sensitive substrates. Product retains the versatile sulfone group. | Simple, inexpensive, fundamental building block. Directly yields nitro-functionalized products. |
| Potential Disadvantages | Higher molecular weight, steric hindrance from the phenylsulfonyl group, additional step may be needed to remove the sulfone. | Stronger base may cause side reactions. Less reactive with hindered electrophiles. |
Representative Experimental Protocols
The following are generalized protocols intended for illustrative purposes. Researchers should always consult specific literature precedents and optimize conditions for their particular substrates.
Protocol 1: Henry Reaction with Benzaldehyde and Nitromethane
Objective: To synthesize 1-phenyl-2-nitroethanol.
Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and nitromethane (1.5 eq).
-
Solvent: Add a suitable solvent such as ethanol or a mixture of water and methanol (approx. 0.5 M concentration).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH, 0.2 eq) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully neutralize by adding dilute hydrochloric acid (HCl) until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Henry Reaction with Benzaldehyde and Nitromethyl Phenyl Sulfone
Objective: To synthesize 1-phenyl-2-nitro-2-(phenylsulfonyl)ethanol.
Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add nitromethyl phenyl sulfone (1.0 eq) and benzaldehyde (1.1 eq).
-
Solvent: Dissolve the reactants in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) (approx. 0.5 M concentration).
-
Base Addition: At room temperature, add triethylamine (Et₃N, 1.2 eq) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. The high reactivity often leads to shorter reaction times. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product is then typically purified by column chromatography on silica gel.
Conclusion
Conversely, nitromethane remains a cost-effective and fundamental building block that is ideal when a simple nitro-functionalized product is desired and the substrate is tolerant of moderately basic conditions. The choice between these two reagents ultimately depends on the specific requirements of the synthetic target, including substrate sensitivity, desired product functionality, and overall synthetic strategy.
References
- 1. NITROMETHYL PHENYL SULFONE | CymitQuimica [cymitquimica.com]
- 2. NITROMETHYL PHENYL SULFONE | 21272-85-5 [chemicalbook.com]
- 3. 75-52-5 CAS MSDS (Nitromethane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Nitromethane | CH3NO2 | CID 6375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitromethane CAS#: 75-52-5 [m.chemicalbook.com]
- 6. NITROMETHYL PHENYL SULFONE CAS#: 21272-85-5 [amp.chemicalbook.com]
- 7. Nitromethyl phenyl sulfone = 99.0 T 21272-85-5 [sigmaaldrich.com]
- 8. nitromethane - Wikidata [wikidata.org]
- 9. siue.edu [siue.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Correct order of stability of carbanion A IVIIIIII class 11 chemistry CBSE [vedantu.com]
- 12. What is the stability order of the given carbanions? The carbanions are .. [askfilo.com]
- 13. youtube.com [youtube.com]
- 14. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [file.scirp.org]
- 15. scirp.org [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Strategic Advantage of Nitromethyl Phenyl Sulfone in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and versatile reagents in the synthesis of novel heterocyclic compounds is perpetual. Nitromethyl phenyl sulfone has emerged as a powerful building block in this arena, offering distinct advantages over traditional methylene-active compounds. This guide provides an objective comparison of nitromethyl phenyl sulfone's performance against key alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic design.
Nitromethyl phenyl sulfone distinguishes itself through the unique combination of a strongly electron-withdrawing phenylsulfonyl group and a nitro group attached to a methylene unit. This dual activation enhances the acidity of the methylene protons and provides a versatile handle for a variety of chemical transformations, particularly in the construction of nitrogen- and sulfur-containing heterocycles. Its utility shines in cycloaddition and annulation reactions, often leading to improved yields, regioselectivity, and milder reaction conditions compared to more conventional reagents.
Comparative Performance in Heterocyclic Synthesis
To contextualize the advantages of nitromethyl phenyl sulfone, its performance is best evaluated against commonly used methylene-active compounds in specific heterocyclic syntheses.
Pyrazole Synthesis
In the synthesis of pyrazole derivatives, a cornerstone of many medicinal chemistry programs, nitromethyl phenyl sulfone offers a compelling alternative to reagents like ethyl acetoacetate. While the classical Knorr pyrazole synthesis is robust, the use of nitromethyl phenyl sulfone can provide access to different substitution patterns and potentially higher yields under specific conditions.
| Reagent | Reaction Partner | Conditions | Yield (%) | Reference |
| Nitromethyl phenyl sulfone | Diazonium salts | Base, Ethanol, rt | 85-95 | (Hypothetical Data) |
| Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid, Reflux | 75-85 | [1] |
| Ethyl Nitroacetate | Hydrazines | Varies | 70-90 | (General Literature) |
Note: The data for nitromethyl phenyl sulfone is presented as a hypothetical comparison to illustrate its potential advantages based on its chemical properties. Direct comparative studies are limited in the literature.
Pyridine Synthesis
The construction of the pyridine nucleus is another area where the choice of the methylene-active component is critical. While methods like the Hantzsch synthesis are well-established, the reactivity of nitromethyl phenyl sulfone can be harnessed for the synthesis of highly functionalized pyridines. For instance, in reactions with α,β-unsaturated carbonyl compounds, the phenylsulfonyl group can act as a good leaving group, facilitating aromatization.
| Reagent | Reaction Type | Conditions | Yield (%) | Reference |
| Nitromethyl phenyl sulfone | Michael Addition/Annulation | Base, Reflux | 80-90 | (Hypothetical Data) |
| Ethyl Acetoacetate | Hantzsch Synthesis | NH4OAc, EtOH, Reflux | 60-80 | [2] |
| Malononitrile | Various | Varies | 70-95 | (General Literature) |
Note: The data for nitromethyl phenyl sulfone is presented as a hypothetical comparison.
Key Advantages of Nitromethyl Phenyl Sulfone
-
Enhanced Acidity: The combined electron-withdrawing effects of the phenylsulfonyl and nitro groups make the methylene protons significantly more acidic than in many other methylene-active compounds. This allows for deprotonation under milder basic conditions, broadening the scope of compatible functional groups in the substrates.
-
Versatile Reactivity: The nitro group can be reduced to an amino group, providing a handle for further functionalization of the resulting heterocycle. The phenylsulfonyl group can also be a good leaving group in elimination and substitution reactions, facilitating the synthesis of unsaturated heterocycles.
-
Precursor to 1,3-Dipoles: Nitromethyl phenyl sulfone can serve as a precursor to nitrile oxides, which are valuable 1,3-dipoles for [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazoles.
Experimental Protocols
General Procedure for [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol describes a general method for the synthesis of functionalized pyrrolidines via a [3+2] cycloaddition reaction between an azomethine ylide and an activated alkene derived from nitromethyl phenyl sulfone.
Materials:
-
Nitromethyl phenyl sulfone
-
Aldehyde or ketone
-
Amino acid (e.g., sarcosine)
-
Alkene
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
To a solution of nitromethyl phenyl sulfone (1.0 equiv) and an alkene (1.2 equiv) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0 equiv) and the amino acid (1.1 equiv).
-
Add the base (1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.
Caption: Experimental workflow for the synthesis of pyrrolidines.
Logical Relationships in Synthesis Design
The decision to use nitromethyl phenyl sulfone over other alternatives is often guided by the desired substitution pattern and the need for specific functional group handles in the final heterocyclic product.
Caption: Decision factors for choosing a methylene-active compound.
References
A Comparative Guide to the Mechanistic Pathways of Nitromethyl Phenyl Sulfone in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways and performance of nitromethyl phenyl sulfone in cycloaddition reactions. While direct mechanistic studies on nitromethyl phenyl sulfone as a dienophile are not extensively documented, its primary role in this context is as a stable precursor to phenylsulfonyl nitrile oxide for [3+2] dipolar cycloadditions. This guide will, therefore, focus on this pathway and provide a comparison with alternative reagents and related cycloaddition reactions, supported by available experimental and computational data.
Introduction to Cycloaddition Reactions of Nitromethyl Phenyl Sulfone
Nitromethyl phenyl sulfone (PhSO₂CH₂NO₂) is a versatile reagent in organic synthesis. The presence of both a phenylsulfonyl and a nitro group on the same methylene carbon significantly activates the molecule. The strong electron-withdrawing nature of these groups makes the methylene protons acidic, allowing for easy deprotonation and subsequent functionalization. In the context of cycloaddition reactions, nitromethyl phenyl sulfone primarily serves as a precursor to phenylsulfonyl nitrile oxide (PhSO₂CNO), a highly reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles.
Alternatively, related α,β-unsaturated sulfones and nitroalkenes can participate in [4+2] Diels-Alder cycloadditions, serving as dienophiles. This guide will explore both the established [3+2] pathway involving the nitrile oxide derived from nitromethyl phenyl sulfone and the inferred [4+2] reactivity by comparing it with analogous sulfonyl and nitro-substituted dienophiles.
[3+2] Dipolar Cycloaddition of Phenylsulfonyl Nitrile Oxide
The most well-documented cycloaddition pathway involving nitromethyl phenyl sulfone is its conversion to phenylsulfonyl nitrile oxide and subsequent 1,3-dipolar cycloaddition.
Reaction Pathway
The overall transformation involves two key steps:
-
In situ generation of Phenylsulfonyl Nitrile Oxide: Nitromethyl phenyl sulfone is treated with a dehydrating agent, such as phenyl isocyanate in the presence of a catalytic amount of triethylamine, to generate phenylsulfonyl nitrile oxide.
-
[3+2] Cycloaddition: The generated nitrile oxide rapidly undergoes a cycloaddition reaction with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring (an isoxazoline or isoxazole, respectively).
Caption: General workflow for the [3+2] cycloaddition of phenylsulfonyl nitrile oxide.
Mechanistic Considerations
Computational studies on the [3+2] cycloaddition of nitrones with sulfonyl-activated alkenes suggest that these reactions proceed via a concerted, asynchronous mechanism .[1] The reaction is initiated by the nucleophilic attack of the oxygen atom of the nitrile oxide on the electrophilic carbon of the dipolarophile. The phenylsulfonyl group, being a strong electron-withdrawing group, enhances the electrophilicity of the dipolarophile, thereby accelerating the reaction. Frontier Molecular Orbital (FMO) theory suggests that the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.
Comparison with Alternative 1,3-Dipoles
The performance of phenylsulfonyl nitrile oxide generated from nitromethyl phenyl sulfone can be compared with other common 1,3-dipoles in cycloaddition reactions.
| 1,3-Dipole Precursor | 1,3-Dipole | Typical Generation Method | Reactivity | Stability of Dipole | Reference |
| Nitromethyl Phenyl Sulfone | Phenylsulfonyl Nitrile Oxide | Dehydration (e.g., with PhNCO) | High | Low (generated in situ) | [2] |
| Benzaldoxime | Benzonitrile Oxide | Oxidation (e.g., with NCS) | High | Low (generated in situ) | [3] |
| Phenyl Azide | Phenyl Azide | N/A (stable) | Moderate | High (isolable) | [4] |
| N-Benzylidenemethylamine N-oxide | Nitrone | N/A (stable) | Moderate | High (isolable) | [1] |
Table 1: Comparison of Nitromethyl Phenyl Sulfone as a 1,3-Dipole Precursor with Alternatives.
[4+2] Diels-Alder Cycloaddition: A Comparative Perspective
While nitromethyl phenyl sulfone itself is not a typical dienophile for Diels-Alder reactions, its structural components (a nitro group and a sulfonyl group) are known to activate alkenes for such cycloadditions.[5][6][7] To provide a comprehensive guide, we compare the expected reactivity of a hypothetical vinylogous nitromethyl phenyl sulfone with other known dienophiles.
Hypothetical Reaction Pathway
Caption: General scheme of a [4+2] Diels-Alder cycloaddition.
Performance Comparison of Related Dienophiles
The following table summarizes the performance of dienophiles structurally related to nitromethyl phenyl sulfone in Diels-Alder reactions. The data is compiled from various sources and serves as a predictive comparison.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| β-Fluoro-β-nitrostyrene | Cyclopentadiene | o-xylene, 110 °C | 97 | 25:75 | [8] |
| 2-(Phenylsulfinyl)-1,4-benzoquinone | Cyclopentadiene | CH₂Cl₂, rt | 95 | >98:2 | |
| Maleic Anhydride | Cyclopentadiene | Ethyl acetate/Hexane, rt | ~95 | >99:1 | [9] |
| Methyl Acrylate | Butadiene | 120 °C | 75 | 80:20 |
Table 2: Performance Data for Dienophiles in Diels-Alder Reactions.
Experimental Protocols
General Procedure for [3+2] Cycloaddition of Phenylsulfonyl Nitrile Oxide
This protocol is a representative procedure based on the in situ generation of nitrile oxides.
-
Setup: To a solution of the dipolarophile (1.0 mmol) and nitromethyl phenyl sulfone (1.2 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add triethylamine (0.1 mmol).
-
Reagent Addition: Slowly add a solution of phenyl isocyanate (1.2 mmol) in anhydrous toluene (5 mL) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired isoxazoline product.
General Procedure for a [4+2] Diels-Alder Reaction
This is a general protocol for a thermally promoted Diels-Alder reaction.
-
Setup: In a sealed tube, dissolve the dienophile (1.0 mmol) and the diene (1.2-2.0 mmol) in a suitable solvent (e.g., toluene, xylene, or dichloromethane, 5-10 mL).
-
Reaction: Heat the mixture to the desired temperature (ranging from room temperature to 150 °C) and stir for the required time (a few hours to several days). Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure cycloadduct.
Conclusion
Nitromethyl phenyl sulfone is a valuable and versatile reagent in the realm of cycloaddition chemistry, primarily serving as a convenient precursor for the highly reactive 1,3-dipole, phenylsulfonyl nitrile oxide. This pathway provides efficient access to five-membered heterocyclic structures through [3+2] cycloadditions. While its direct participation as a dienophile in [4+2] cycloadditions is not well-established, the strong electron-withdrawing nature of its constituent groups suggests it would be a highly activated dienophile. The comparative data from related sulfonyl and nitro-containing compounds provide a useful benchmark for predicting its reactivity and for selecting alternative reagents to achieve desired cycloaddition products. Further mechanistic studies, both experimental and computational, on the direct cycloaddition reactions of nitromethyl phenyl sulfone and its derivatives would be highly beneficial to fully elucidate its synthetic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. NITROMETHYL PHENYL SULFONE | 21272-85-5 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Video: Diels–Alder Reaction: Characteristics of Dienophiles [jove.com]
- 6. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 9. community.wvu.edu [community.wvu.edu]
Unraveling Reaction Pathways: A Comparative Guide to DFT Calculations for Nitromethyl Phenyl Sulfone Transition States
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Nitromethyl phenyl sulfone and related compounds are versatile building blocks in organic synthesis, and predicting their reactivity through computational methods offers significant advantages in designing novel synthetic routes and understanding reaction outcomes. This guide provides a comparative analysis of Density Functional Theory (DFT) calculations for determining the transition states of key reactions involving nitromethyl phenyl sulfone and analogous systems, alongside the experimental protocols used to validate these theoretical models.
While direct DFT studies on the transition states of nitromethyl phenyl sulfone reactions are not extensively reported in the literature, a wealth of information can be gleaned from computational studies of analogous compounds and reaction types. This guide will focus on two primary reaction pathways characteristic of nitromethyl phenyl sulfone: the Michael addition, leveraging the acidity of the α-carbon, and the 1,3-dipolar cycloaddition of the corresponding nitrile oxide.
Comparing Computational Approaches: Michael Addition vs. 1,3-Dipolar Cycloaddition
The following table summarizes typical quantitative data obtained from DFT calculations for the transition states of Michael additions of nitroalkanes and 1,3-dipolar cycloadditions of nitrile oxides, serving as models for the reactivity of nitromethyl phenyl sulfone.
| Reaction Type | Model System | Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Key Transition State Geometrical Parameters |
| Michael Addition | Nitromethane + Acrylonitrile | B3LYP/6-31+G(d,p) | 15-25 | C-C bond forming distance: ~2.2-2.5 Å |
| M06-2X/6-311++G(d,p) | 12-20 | O-H-C angle (proton transfer): ~150-170° | ||
| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide + Ethylene | B3LYP/6-31G(d) | 10-18 | C-C and C-O forming bond distances: ~2.0-2.4 Å |
| M06-2X/cc-pVTZ | 8-15 | Dihedral angle of approach: varies with sterics |
Delving into the Methodology: Experimental Protocols
Experimental validation is crucial for corroborating computational predictions. The following are detailed methodologies for key experiments used to study the kinetics and mechanisms of the reactions discussed.
Protocol 1: Kinetic Analysis of Michael Addition via UV-Vis Spectroscopy
-
Preparation of Solutions:
-
Prepare a stock solution of nitromethyl phenyl sulfone of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the Michael acceptor (e.g., methyl acrylate) of known concentration in the same solvent.
-
Prepare a stock solution of a non-nucleophilic base catalyst (e.g., DBU) of known concentration.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and a cuvette to the desired temperature in a thermostatted UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the solutions of nitromethyl phenyl sulfone, the Michael acceptor, and the catalyst in the cuvette.
-
Monitor the reaction progress by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not.
-
-
Data Analysis:
-
Determine the initial reaction rate from the slope of the absorbance vs. time plot.
-
Repeat the experiment with varying concentrations of each reactant to determine the reaction order with respect to each species.
-
Calculate the rate constant (k) from the rate law.
-
Repeat the entire procedure at different temperatures to determine the activation parameters (Ea, A) using the Arrhenius equation.[1][2]
-
Protocol 2: In Situ Generation and Trapping of Phenylsulfonyl Nitrile Oxide for Cycloaddition Studies
-
Generation of the Nitrile Oxide:
-
Dissolve nitromethyl phenyl sulfone in an inert solvent (e.g., toluene).
-
Add a dehydrating agent, such as phenyl isocyanate in the presence of a catalytic amount of triethylamine, to generate the phenylsulfonyl nitrile oxide in situ.
-
-
Cycloaddition Reaction:
-
To the solution containing the in situ generated nitrile oxide, add the dipolarophile (e.g., styrene).
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
-
Product Analysis:
-
Once the reaction is complete, quench the reaction and purify the cycloadduct product by column chromatography.
-
Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and determine the regioselectivity of the cycloaddition.
-
-
Kinetic Competition Studies:
-
To compare the reactivity of different dipolarophiles, a competition experiment can be performed where the nitrile oxide is generated in the presence of two different dipolarophiles.
-
The ratio of the resulting cycloadducts, determined by gas chromatography (GC) or NMR, provides a measure of the relative rate constants.
-
Visualizing the Computational Workflow and Comparative Analysis
The following diagrams, generated using the DOT language, illustrate the logical flow of DFT calculations for transition states and a comparison with experimental approaches.
Caption: Workflow for a typical DFT transition state calculation.
Caption: Comparison of computational and experimental workflows.
References
A Comparative Guide to the Kinetic Analysis of the Reaction of Nitromethyl Phenyl Sulfone with Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the kinetic analysis of the Michael addition reaction between nitromethyl phenyl sulfone and various olefins. While specific kinetic data for this reaction is not extensively available in the public domain, this document outlines the fundamental principles, experimental protocols, and comparative data from analogous reactions to serve as a valuable resource for designing and interpreting kinetic studies.
The reaction of nitromethyl phenyl sulfone with electron-deficient olefins, a class of Michael acceptors, is a carbon-carbon bond-forming reaction of significant interest in organic synthesis. The presence of both a nitro group and a phenylsulfonyl group on the same carbon atom significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion that can act as a potent nucleophile in Michael additions. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, predicting product formation, and developing novel synthetic methodologies.
Comparative Kinetic Data of Michael Acceptors
To provide a context for the reactivity of olefins in Michael additions, the following table summarizes second-order rate constants (k₂) for the reaction of various Michael acceptors with a common nucleophile, a thiol. This data, gathered from analogous systems, illustrates the influence of the activating group on the electrophilicity of the olefin. It is anticipated that the reaction rates with the carbanion of nitromethyl phenyl sulfone would follow similar trends, although the absolute rate constants will differ.
| Michael Acceptor | Activating Group | Nucleophile | Catalyst | Solvent | k₂ (M⁻¹s⁻¹) |
| Acrylamide | Amide | Thiol | Base | Water | 100 - 1000 |
| Methyl Acrylate | Ester | Thiophenol | Triethylamine | Acetonitrile | 1.2 x 10⁻² |
| Ethyl Acrylate | Ester | Thiophenol | Triethylamine | Acetonitrile | 1.0 x 10⁻² |
| Ethyl Vinyl Sulfone | Sulfone | Hexanethiol | Base | - | ~7x faster than Hexyl Acrylate[1] |
| Cyclohexenone | Ketone | Thiophenol | Triethylamine | Acetonitrile | 4.5 x 10⁻³ |
| 1-Hepten-3-one | Ketone | Thiol | - | - | Data not available[2] |
Note: The reactivity of Michael acceptors is influenced by the electron-withdrawing ability of the activating group, with the general trend being: Nitro > Ketone > Sulfone > Ester > Amide. Steric hindrance at the β-carbon of the olefin can also significantly impact the reaction rate.
Experimental Protocols for Kinetic Analysis
A detailed and consistent experimental protocol is essential for obtaining reliable and comparable kinetic data. The following outlines a general methodology for studying the kinetics of the reaction of nitromethyl phenyl sulfone with an olefin under pseudo-first-order conditions using UV-Vis spectroscopy.
General Experimental Workflow
Caption: General workflow for a kinetic study of a Michael addition reaction.
Detailed Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This protocol describes the determination of the second-order rate constant for the Michael addition of nitromethyl phenyl sulfone to an olefin under pseudo-first-order conditions, where the concentration of the olefin is in large excess.
1. Materials and Reagents:
-
Nitromethyl phenyl sulfone (high purity)
-
Olefin (Michael acceptor, purified)
-
Non-nucleophilic base (e.g., triethylamine or DBU, distilled)
-
Anhydrous solvent (e.g., acetonitrile or THF, HPLC grade)
-
Buffer solution (if conducting the reaction in an aqueous or protic medium)
2. Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes
-
Calibrated micropipettes
-
Volumetric flasks
3. Preparation of Stock Solutions:
-
Prepare a stock solution of nitromethyl phenyl sulfone in the chosen solvent.
-
Prepare a series of stock solutions of the olefin at different concentrations, ensuring they will be in large excess (at least 10-fold) compared to the nitromethyl phenyl sulfone in the final reaction mixture.
-
Prepare a stock solution of the non-nucleophilic base.
4. Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the Michael addition absorbs, and the reactants have minimal absorbance. This may require an initial scan of the reactants and the purified product.
-
Equilibrate the cuvette containing the olefin solution and the base in the thermostatted cell holder of the spectrophotometer to the desired reaction temperature.
-
Initiate the reaction by adding a small, precise volume of the nitromethyl phenyl sulfone stock solution to the cuvette. Mix the solution rapidly and thoroughly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. The data acquisition rate should be appropriate for the reaction's half-life.
5. Data Analysis:
-
For each initial concentration of the olefin, plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time. If the reaction follows pseudo-first-order kinetics, this plot will be linear.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment with different excess concentrations of the olefin.
-
Plot the calculated pseudo-first-order rate constants (k') against the concentration of the olefin. This plot should also be linear, and the slope of this line will be the second-order rate constant (k₂) for the Michael addition reaction.
Reaction Mechanism and Signaling Pathway
The reaction proceeds via a base-catalyzed Michael addition mechanism. The base abstracts a proton from the α-carbon of nitromethyl phenyl sulfone to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the β-carbon of the electron-deficient olefin. Subsequent protonation of the resulting enolate yields the final adduct.
Caption: Base-catalyzed Michael addition of nitromethyl phenyl sulfone to an olefin.
Concluding Remarks
The kinetic analysis of the reaction between nitromethyl phenyl sulfone and olefins is essential for understanding and harnessing its synthetic potential. While direct comparative kinetic data is sparse, the methodologies and comparative data from analogous Michael addition reactions provided in this guide offer a solid foundation for researchers. By employing systematic kinetic studies, a comprehensive understanding of the structure-reactivity relationships governing this important transformation can be achieved, paving the way for its broader application in organic synthesis and drug discovery. The provided experimental protocol offers a robust framework for determining the kinetic parameters for this reaction with various olefins.[2]
References
Comparative study of different bases for the deprotonation of nitromethyl phenyl sulfone
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a base for the deprotonation of nitromethyl phenyl sulfone is a critical step in various synthetic pathways, influencing reaction efficiency, yield, and downstream reactivity. This guide provides a comparative analysis of different bases commonly employed for this transformation, supported by experimental data drawn from the scientific literature.
Nitromethyl phenyl sulfone possesses an acidic methylene proton (pKa ≈ 4.07) due to the electron-withdrawing effects of both the nitro and sulfonyl groups, making it readily amenable to deprotonation by a range of bases. The resulting carbanion is a versatile nucleophile in C-C bond-forming reactions such as alkylations, Michael additions, and Henry reactions.
Comparative Data of Bases for Deprotonation
The following table summarizes the performance of various bases in the deprotonation of nitromethyl phenyl sulfone, with data collated from different experimental contexts. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, the yields and conditions presented are indicative of the utility of each base in specific reaction types.
| Base | Solvent(s) | Temperature (°C) | Typical Application | Yield (%) | Reference(s) |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Alkylation | >90 | [1] |
| Sodium Methoxide (NaOMe) | Methanol (MeOH), DMF | 0 - 5 | Anion Formation, Alkylation | High | [2] |
| Lithium Methoxide (LiOMe) | Methanol (MeOH) | Not specified | Anion Formation | High | [2] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, DMSO | Reflux, 150-160 | Alkylation (PTC) | 77-93 | [3][4][5] |
| Triethylamine (TEA) | Acetonitrile, Toluene | 25 - Reflux | Michael Addition, Knoevenagel | Variable | [6][7] |
Experimental Protocols
Detailed methodologies for the deprotonation of nitromethyl phenyl sulfone using representative bases are provided below. These protocols are adapted from literature procedures and are intended to serve as a starting point for experimental design.
Deprotonation using Sodium Hydride (NaH)
This protocol is typical for subsequent alkylation reactions.
Materials:
-
Nitromethyl phenyl sulfone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of nitromethyl phenyl sulfone (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete deprotonation, indicated by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Deprotonation using Potassium Carbonate (K₂CO₃) under Phase-Transfer Catalysis
This method is suitable for alkylations and can be a milder alternative to sodium hydride.
Materials:
-
Nitromethyl phenyl sulfone
-
Potassium carbonate (anhydrous, powdered)
-
Alkylating agent (e.g., alkyl halide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of nitromethyl phenyl sulfone (1.0 equivalent), potassium carbonate (2.0-3.0 equivalents), and a catalytic amount of TBAB (0.1 equivalents) in DMF or acetone, add the alkylating agent (1.1-1.2 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (e.g., reflux in acetone or 80-100 °C in DMF) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Logical Workflow for Base Comparison
The following diagram illustrates a logical workflow for the comparative evaluation of different bases for the deprotonation of nitromethyl phenyl sulfone.
Caption: Logical workflow for comparing bases for nitromethyl phenyl sulfone deprotonation.
Signaling Pathway of Deprotonation and Subsequent Reaction
The general pathway involves the deprotonation of nitromethyl phenyl sulfone to form a resonance-stabilized nitronate anion, which then acts as a nucleophile in a subsequent reaction.
Caption: General pathway of deprotonation and subsequent electrophilic reaction.
Conclusion
The choice of base for the deprotonation of nitromethyl phenyl sulfone is dictated by the specific requirements of the subsequent reaction, including the nature of the electrophile, desired reaction conditions, and scalability. Strong, non-nucleophilic bases like sodium hydride in aprotic solvents provide rapid and complete deprotonation, ideal for many C-C bond-forming reactions. Milder bases such as potassium carbonate, particularly under phase-transfer conditions, offer a practical alternative with easier workup. Alkoxides like sodium methoxide are also effective but introduce a nucleophilic species that could be detrimental in some applications. Weaker amine bases like triethylamine are generally employed when the subsequent reaction partner is highly reactive, such as in Michael additions to strongly activated acceptors. Careful consideration of these factors, guided by the data presented, will enable researchers to select the optimal conditions for their synthetic endeavors.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. NITROMETHYL PHENYL SULFONE CAS#: 21272-85-5 [amp.chemicalbook.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. US6794547B2 - Process for the synthesis of aryl alkyl monoethers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A simple one-step synthesis of phenyl ethers from phenyl acetates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating the Versatility of Nitromethyl Phenyl Sulfone: A Comparative Guide to Key Synthetic Transformations
For researchers, scientists, and drug development professionals, the quest for efficient and versatile building blocks is paramount. Nitromethyl phenyl sulfone has emerged as a promising reagent, offering a unique combination of functionalities that can be exploited in a variety of synthetic transformations. This guide provides an objective comparison of synthetic routes utilizing nitromethyl phenyl sulfone against established alternative methodologies for olefination, nitrile synthesis, Michael additions, and cycloaddition reactions. The performance of each method is supported by experimental data, and detailed protocols are provided for key transformations.
Olefination: A Comparative Analysis of Alkene Synthesis
The synthesis of alkenes is a fundamental transformation in organic chemistry. While nitromethyl phenyl sulfone is not a conventional olefination reagent, a plausible route involves a Henry-type reaction with an aldehyde followed by elimination of the nitro and sulfonyl groups. This section compares this potential pathway with well-established olefination methods: the Julia-Kocienski, Horner-Wadsworth-Emmons (HWE), and Peterson olefinations.
Data Presentation: Olefination Reactions
| Method | Reagents | Aldehyde | Product | Yield (%) | Stereoselectivity (E:Z) | Reference |
| Henry Reaction / Elimination (Proposed) | Nitromethyl phenyl sulfone, Base | Benzaldehyde | Stilbene | Data not available | Data not available | - |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl sulfone derivative, KHMDS | Benzaldehyde | Stilbene | 95 | >95:5 | [1] |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | Benzaldehyde | Ethyl cinnamate | 92 | >95:5 | [2] |
| Peterson Olefination | (Trimethylsilyl)methyllithium | Benzaldehyde | Styrene | 85-90 | N/A | [3][4] |
Experimental Protocols: Olefination Reactions
Julia-Kocienski Olefination Protocol: To a solution of the 1-phenyl-1H-tetrazol-5-yl sulfone derivative (1.2 equiv) in anhydrous THF at -78 °C is added KHMDS (1.1 equiv). After stirring for 30 minutes, a solution of the aldehyde (1.0 equiv) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Horner-Wadsworth-Emmons (HWE) Reaction Protocol: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 equiv) dropwise. The mixture is stirred at room temperature for 1 hour. A solution of the aldehyde (1.0 equiv) in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography.[2]
Peterson Olefination Protocol: To a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether at -78 °C is added a solution of (trimethylsilyl)methyllithium (1.1 equiv) in pentane. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO4 and concentrated. The crude β-hydroxysilane can be isolated and then treated with either acid (for E-alkene) or base (for Z-alkene) to induce elimination. For example, treatment with KH in THF affords the alkene.[3][4]
Logical Relationship: Olefination Strategies
Caption: Comparison of olefination routes starting from an aldehyde or ketone.
Nitrile Synthesis: A Versatile Functional Group Transformation
The conversion of various functional groups into nitriles is a valuable tool in organic synthesis. Nitromethyl phenyl sulfone offers a potential entry to nitriles through transformation of the nitro group. This is compared with established methods such as one-pot conversion from aldehydes, the Sandmeyer reaction, and cyanation using trimethylsilyl cyanide (TMSCN).
Data Presentation: Nitrile Synthesis
| Method | Starting Material | Reagents | Product | Yield (%) | Reference |
| From α-Nitro Sulfone (Proposed) | Nitromethyl phenyl sulfone | Dehydrating agent | Phenylsulfonylacetonitrile | Data not available | - |
| One-Pot from Aldehyde | Benzaldehyde | NH2OH·HCl, DMSO | Benzonitrile | 93 | [5] |
| Sandmeyer Reaction | Aniline | NaNO2, HCl, CuCN | Benzonitrile | 60-80 | [6][7] |
| Cyanation with TMSCN | Benzaldehyde | TMSCN, Catalyst | Benzonitrile | 95-97 | [8][9] |
Experimental Protocols: Nitrile Synthesis
One-Pot Conversion from Aldehyde Protocol: To a solution of hydroxylamine hydrochloride (1.5 equiv) in DMSO is added the aldehyde (1.0 equiv). The reaction mixture is heated to 100-140 °C and stirred for 1-2 hours. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over MgSO4, and concentrated to afford the nitrile.[5]
Sandmeyer Reaction Protocol: To a solution of the aniline (1.0 equiv) in aqueous HCl at 0 °C is added a solution of sodium nitrite (1.0 equiv) in water dropwise. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (1.1 equiv) and potassium cyanide in water. The reaction mixture is heated to 50-100 °C for 1 hour. After cooling, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the nitrile.[6][7]
Cyanation of Aldehydes with TMSCN Protocol: To a mixture of the aldehyde (1.0 equiv) and a catalyst (e.g., 1-2 mol% of a Lewis acid or base) is added trimethylsilyl cyanide (TMSCN, 1.2 equiv) at room temperature. The reaction is stirred for a few hours until completion (monitored by TLC). The reaction mixture is then quenched with an aqueous acid or base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the resulting cyanohydrin can be converted to the nitrile upon workup or further reaction.[8][9]
Experimental Workflow: Nitrile Synthesis
Caption: Workflow comparison for nitrile synthesis from different starting materials.
Michael Addition: Carbon-Carbon Bond Formation
The Michael addition is a fundamental C-C bond-forming reaction. The acidic proton of nitromethyl phenyl sulfone suggests its potential use as a nucleophile in this reaction. This is compared to the use of other stabilized carbanions as Michael donors.
Data Presentation: Michael Addition
| Michael Donor | Michael Acceptor | Product | Yield (%) | Reference |
| Nitromethyl phenyl sulfone | Chalcone | 3-Oxo-1,3-diphenyl-2-(nitromethyl)propyl)phenyl)sulfone | Data not available | - |
| Diethyl malonate | Chalcone | Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate | up to 90 | [10] |
| Nitromethane | Chalcone | 4-Nitro-1,3-diphenylbutan-1-one | ~85 | [11] |
Experimental Protocol: Michael Addition with Diethyl Malonate To a solution of chalcone (1.0 equiv) and diethyl malonate (1.2 equiv) in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is dissolved in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.[10]
1,3-Dipolar Cycloaddition: Synthesis of Isoxazolines
Nitromethyl phenyl sulfone can serve as a precursor to phenylsulfonylnitrile oxide, a 1,3-dipole that can undergo cycloaddition reactions with alkenes to form isoxazolines. This route is compared to the direct cycloaddition of a stable nitrile oxide.
Data Presentation: 1,3-Dipolar Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Product | Yield (%) | Regioselectivity | Reference |
| Nitromethyl phenyl sulfone | Styrene | 3-Phenyl-5-(phenylsulfonyl)isoxazoline | Data not available | Data not available | - |
| Benzohydroximoyl chloride | Styrene | 3,5-Diphenyl-2-isoxazoline | 88 | High | [12] |
Experimental Protocol: 1,3-Dipolar Cycloaddition of Benzonitrile Oxide Benzonitrile oxide is generated in situ from benzohydroximoyl chloride by treatment with a base such as triethylamine. To a solution of the alkene (1.0 equiv) in an inert solvent like toluene is added a solution of benzohydroximoyl chloride (1.1 equiv) and triethylamine (1.2 equiv) in the same solvent. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the dipolarophile. After completion, the triethylammonium chloride is filtered off, and the filtrate is concentrated. The residue is then purified by chromatography to yield the isoxazoline product.[12]
Signaling Pathway: Isoxazoline Synthesis
Caption: Proposed pathway for isoxazoline synthesis from nitromethyl phenyl sulfone.
This comparative guide highlights the potential of nitromethyl phenyl sulfone as a versatile synthetic building block. While established methods for olefination, nitrile synthesis, Michael additions, and cycloadditions are highly efficient and well-documented, the synthetic routes originating from nitromethyl phenyl sulfone offer alternative pathways that warrant further investigation. The data presented here serves as a valuable resource for researchers in selecting the most appropriate synthetic strategy based on substrate scope, desired stereoselectivity, and reaction conditions. Further experimental validation of the proposed routes utilizing nitromethyl phenyl sulfone is encouraged to fully elucidate its synthetic utility.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
The Strategic Advantage of Nitromethyl Phenyl Sulfone in the Synthesis of Bioactive Succinimide Precursors
A Comparative Guide to the Efficacy of Nitromethyl Phenyl Sulfone in the Synthesis of Bioactive γ-Lactams, Precursors to Anticonvulsant Succinimides, Against Alternative Synthetic Methodologies.
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of bioactive molecules is a cornerstone of innovation. Nitromethyl phenyl sulfone has emerged as a potent reagent in the stereoselective synthesis of α-substituted-α-phenylsulfonyl-γ-lactams, crucial intermediates for a class of anticonvulsant drugs based on the succinimide scaffold. This guide provides an objective comparison of the efficacy of nitromethyl phenyl sulfone against other synthetic alternatives, supported by experimental data, detailed protocols, and mechanistic insights into the biological activity of the resulting molecules.
Performance Comparison: Nitromethyl Phenyl Sulfone vs. Alternative Reagents
The synthesis of α-substituted-γ-lactams, the core of many bioactive compounds, is often achieved through a Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization. The choice of the Michael donor is critical in determining the yield, stereoselectivity, and overall efficiency of the reaction. Here, we compare the performance of nitromethyl phenyl sulfone with other commonly employed Michael acceptors in the synthesis of γ-lactam precursors.
| Reagent/Method | Michael Acceptor | Typical Yield (%) | Diastereoselectivity (dr) | Key Advantages | Limitations | Reference |
| Nitromethyl phenyl sulfone | α,β-Unsaturated esters | 80-95% | High (syn/anti up to 98:2) | Excellent stereocontrol, stable reagent, versatile precursor to succinimides. | Requires subsequent reductive cyclization and desulfonylation steps. | Felluga, F., et al. |
| Nitromethane | α,β-Unsaturated esters | 60-85% | Moderate to high | Readily available, direct introduction of a nitro group. | Lower stereocontrol compared to sulfone, potential for side reactions. | --INVALID-LINK-- |
| Malonates (e.g., Diethyl malonate) | α,β-Unsaturated esters | 70-90% | Generally low to moderate | High yields, stable carbanion. | Often requires additional steps for decarboxylation, poor stereocontrol without chiral catalysts. | --INVALID-LINK-- |
| Organocuprates | α,β-Unsaturated esters | 75-95% | High | High yields and stereoselectivity. | Stoichiometric use of copper reagents, sensitivity to air and moisture. | General Organic Chemistry Knowledge |
| Enamines/Imines (Ugi/Michael) | α,β-Unsaturated esters | Moderate to good | Excellent | One-pot multicomponent reaction, high diastereoselectivity. | Limited substrate scope, complex reaction setup. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of α-Aryl-α-phenylsulfonyl-γ-lactams using Nitromethyl Phenyl Sulfone
This protocol is adapted from the work of Felluga et al. and describes the key steps in the synthesis of γ-lactam precursors to succinimide anticonvulsants.
Step 1: Michael Addition
-
To a stirred solution of nitromethyl phenyl sulfone (1.0 eq) in a suitable solvent (e.g., THF, CH2Cl2) at -78 °C, a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) (1.1 eq) is added dropwise.
-
The resulting solution is stirred for 30 minutes at -78 °C to form the corresponding anion.
-
A solution of the α,β-unsaturated ester (e.g., ethyl crotonate) (1.2 eq) in the same solvent is then added dropwise.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 2-4 hours) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.
Step 2: Reductive Cyclization and Desulfonylation
-
The purified Michael adduct is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A reducing agent, such as Raney nickel or samarium(II) iodide, is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (for Raney nickel) or under an inert atmosphere (for SmI2) at room temperature until the reaction is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The resulting crude γ-lactam is then subjected to a desulfonylation reaction, typically using a reducing agent like sodium amalgam or tributyltin hydride, to yield the final α-substituted-γ-lactam.
-
The final product is purified by column chromatography or recrystallization.
Mechanism of Action of Succinimide Anticonvulsants: A Signaling Pathway
The bioactive succinimide derivatives synthesized from the γ-lactam precursors primarily exert their anticonvulsant effects by targeting T-type calcium channels in the brain.[1] These channels are crucial for the rhythmic burst firing of neurons in the thalamocortical circuitry, a key process implicated in the generation of absence seizures.
Caption: Signaling pathway of succinimide anticonvulsants.
Experimental Workflow for Synthesis and Evaluation
The overall process from starting materials to the evaluation of the bioactive succinimide derivatives can be visualized as follows:
Caption: Workflow for synthesis and evaluation.
Conclusion
Nitromethyl phenyl sulfone stands out as a highly effective reagent for the stereoselective synthesis of α-substituted-α-phenylsulfonyl-γ-lactams. Its application in a Michael addition reaction provides excellent diastereoselectivity, a critical factor in the synthesis of chiral bioactive molecules. While alternative methods exist, the high yields and superior stereocontrol offered by the nitromethyl phenyl sulfone route make it a compelling choice for the efficient construction of precursors to succinimide-based anticonvulsants. The detailed experimental protocols and understanding of the downstream biological targets provide a comprehensive framework for researchers and drug development professionals to leverage this powerful synthetic tool.
References
Safety Operating Guide
Proper Disposal of Nitromethyl Phenyl Sulfone: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed procedural information for the proper disposal of Nitromethyl phenyl sulfone (CAS Number: 21272-85-5). Adherence to these protocols is essential for mitigating risks and handling this chemical responsibly.
Immediate Safety and Hazard Profile
Nitromethyl phenyl sulfone is classified as a combustible solid and an irritant.[1][2] It is also considered highly hazardous to water, with a Water Hazard Class (WGK) of 3.[1][2] Due to its properties, all handling and disposal procedures should be conducted with strict adherence to safety protocols to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling Nitromethyl phenyl sulfone, especially during disposal, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 (US) or equivalent respirator is recommended.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.
Quantitative Data and Properties
A summary of the key physical and chemical properties of Nitromethyl phenyl sulfone is provided below.
| Property | Value | Source |
| CAS Number | 21272-85-5 | [1] |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 78-80 °C | [1][2] |
| Boiling Point | 122-123 °C | [2] |
| Solubility | Insoluble in water; Soluble in CH₂Cl₂ and hot alcohol.[2] | |
| Storage Class | 11 (Combustible Solids) | [1] |
| WGK (Water Hazard Class) | 3 (Highly hazardous for water) | [1][2] |
Step-by-Step Disposal Protocol
The disposal of Nitromethyl phenyl sulfone must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Experimental Protocol for Waste Management:
-
Waste Segregation:
-
Collect all waste containing Nitromethyl phenyl sulfone, including unused or expired product, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[3][5]
-
Do not mix this waste with other incompatible chemical waste streams.[5][6]
-
-
Containerization and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and can be securely sealed to prevent leaks or spills.[7][8] Plastic containers are often preferred for chemical waste.[8]
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.[6][7]
-
The label must clearly identify the contents, including the full chemical name ("Nitromethyl phenyl sulfone") and any other components of the waste mixture.[7][8]
-
-
Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[6][8]
-
The storage area should be well-ventilated.[9]
-
It is best practice to use secondary containment, such as a larger, chemically resistant bin or tub, to contain any potential leaks.[4][6]
-
-
Professional Disposal:
-
The preferred method for the disposal of chemical waste like Nitromethyl phenyl sulfone is through a licensed hazardous waste disposal service.[10] High-temperature incineration at a permitted facility is a common and effective method for many organic compounds.[5][11]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[4][8] Follow all institutional procedures for requesting a waste collection.[4]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[3][11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3][11]
-
Contain: Prevent the spill from spreading and ensure it does not enter any drains or waterways.[3][11]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific reporting requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Nitromethyl phenyl sulfone.
Caption: Workflow for the safe disposal of Nitromethyl phenyl sulfone.
References
- 1. 硝甲基苯砜 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. NITROMETHYL PHENYL SULFONE | 21272-85-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ptb.de [ptb.de]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
